molecular formula C10H11ClFNO B1426902 2-(2-Chloro-4-fluorophenyl)morpholine CAS No. 1338981-41-1

2-(2-Chloro-4-fluorophenyl)morpholine

Cat. No.: B1426902
CAS No.: 1338981-41-1
M. Wt: 215.65 g/mol
InChI Key: AOJXJNVTVOJVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-fluorophenyl)morpholine is a chemical building block of high interest in pharmaceutical research and development, particularly in the field of medicinal chemistry. The compound features a morpholine ring, which is widely recognized as a privileged structure in drug design due to its favorable physicochemical properties and its ability to improve the metabolic stability and bioavailability of drug candidates . This specific reagent incorporates a halogenated phenyl ring (2-chloro-4-fluorophenyl), a common motif in the design of molecules that target enzyme active sites through specific binding interactions with hydrophobic pockets . Researchers utilize this scaffold in the synthesis of potential therapeutic agents. Morpholine derivatives are frequently explored for a broad spectrum of pharmacological activities, including as inhibitors for various molecular targets in areas such as cancer research . For instance, structurally related compounds containing both a morpholine ring and halogenated aryl systems have been investigated as potent inhibitors of protein-protein interactions and have shown significant in vitro inhibitory effects on cancer cell proliferation . As a key intermediate, 2-(2-Chloro-4-fluorophenyl)morpholine is strictly for use in laboratory research to develop and synthesize novel bioactive molecules. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXJNVTVOJVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(2-Chloro-4-fluorophenyl)morpholine (CAS 1338981-41-1)

[1][2][3]

Executive Summary

2-(2-Chloro-4-fluorophenyl)morpholine is a substituted phenylmorpholine derivative serving as a critical scaffold in medicinal chemistry. Structurally analogous to the psychostimulant phenmetrazine, this compound is primarily utilized as a high-value intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists (e.g., aprepitant analogs) and monoamine transporter modulators . Its specific halogenation pattern (2-chloro, 4-fluoro) imparts unique metabolic stability and lipophilicity profiles, making it a "privileged structure" for central nervous system (CNS) drug discovery.

This guide provides a comprehensive technical analysis of the compound, detailing robust synthetic pathways, physicochemical properties, and handling protocols for research applications.

Physicochemical Profile

The following data represents a synthesis of experimental and predicted values essential for formulation and assay development.

PropertyValueContext
CAS Number 1338981-41-1Unique Identifier
Molecular Formula C₁₀H₁₁ClFNO-
Molecular Weight 215.65 g/mol -
Appearance White to off-white solidFree base form
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility (Free Base)
LogP (Predicted) ~2.3 - 2.6Lipophilic, CNS penetrant
pKa (Predicted) ~8.5 (Secondary Amine)Protonated at physiological pH
H-Bond Donors 1 (NH)-
H-Bond Acceptors 2 (O, N)-

Chemical Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust route to 2-substituted morpholines involves the construction of the morpholine ring via a 2-aminoethanol cyclization strategy. This method allows for the introduction of the chiral center at the C2 position if asymmetric reagents are employed, though the racemic synthesis is described here for general utility.

Synthesis Protocol: The -Haloketone Route

This protocol utilizes 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone as the starting electrophile.

Step 1: N-Alkylation

Reagents: 2-aminoethanol (Ethanolamine), 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, Triethylamine (TEA), THF. Mechanism: Nucleophilic attack of the primary amine on the

  • Dissolve 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Cool to 0°C. Add Triethylamine (1.2 eq) as a proton scavenger.

  • Dropwise add 2-aminoethanol (2.5 eq). Note: Excess amine prevents bis-alkylation.

  • Stir at RT for 4-6 hours. Monitor by TLC (formation of amino-ketone intermediate).

Step 2: Carbonyl Reduction

Reagents: Sodium Borohydride (NaBH₄), Methanol. Mechanism: Hydride transfer to the ketone, forming a vicinal amino-alcohol.

  • Cool the reaction mixture from Step 1 to 0°C.

  • Add NaBH₄ (2.0 eq) portion-wise. Caution: Gas evolution (H₂).

  • Stir at RT for 12 hours.

  • Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Evaporate solvent to yield the crude diol/amine intermediate .

Step 3: Acid-Catalyzed Cyclodehydration

Reagents: Conc. H₂SO₄ or p-Toluenesulfonic acid (pTsOH), Toluene. Mechanism: Intramolecular etherification (S_N1/S_N2 hybrid character) closing the morpholine ring.

  • Dissolve the crude intermediate in Toluene.

  • Add pTsOH (1.1 eq) and heat to reflux with a Dean-Stark trap to remove water.

  • Reflux for 16-24 hours.

  • Workup: Cool, basify with NaOH (pH > 10), and extract with DCM.

  • Purification: Flash column chromatography (MeOH/DCM gradient) or crystallization as the HCl salt.

Synthesis Workflow Diagram

SynthesisStartStart:2-bromo-1-(2-chloro-4-fluorophenyl)ethanoneStep1Step 1: N-Alkylation(+ Ethanolamine)Start->Step1Inter1Intermediate:Amino-KetoneStep1->Inter1Step2Step 2: Reduction(+ NaBH4)Inter1->Step2Inter2Intermediate:Amino-AlcoholStep2->Inter2Step3Step 3: Cyclization(Acid Catalyzed)Inter2->Step3FinalProduct:2-(2-Chloro-4-fluorophenyl)morpholineStep3->Final

Figure 1: Step-wise synthetic pathway for the construction of the 2-phenylmorpholine core.

Pharmacology & Mechanism of Action

While often used as an intermediate, the 2-phenylmorpholine scaffold possesses inherent biological activity.[1][2]

Scaffold Pharmacology (SAR)

The 2-phenylmorpholine moiety is a bioisostere of amphetamine and phenmetrazine.

  • Monoamine Transporter Interaction: The secondary amine and the phenyl ring spacing allow the molecule to bind to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

  • Halogenation Effect:

    • 2-Chloro: Induces steric twist, potentially increasing selectivity for NET over DAT compared to unsubstituted analogs.

    • 4-Fluoro: Blocks metabolic oxidation at the para-position (CYP450 metabolism), significantly extending the half-life (

      
      ) and increasing lipophilicity for better blood-brain barrier (BBB) penetration.
      
Application in NK1 Antagonists

This specific CAS is a key building block for Aprepitant-class drugs (antiemetics).

  • Role: It serves as the "anchor" domain. The morpholine nitrogen is typically further functionalized (e.g., with a triazolinone side chain), while the 2-aryl group fits into the hydrophobic pocket of the Neurokinin-1 receptor.

Signaling Pathway: Monoamine Modulation

MechanismDrug2-(2-Cl-4-F-phenyl)morpholine(Scaffold)DATDopamine Transporter(Pre-synaptic)Drug->DATInhibits/ReversesNETNorepinephrine Transporter(Pre-synaptic)Drug->NETInhibits/ReversesSynapseSynaptic CleftConcentration IncreaseDAT->SynapseBlocks ReuptakeNET->SynapseBlocks ReuptakeReceptorPost-synaptic Receptors(D1/D2, Alpha/Beta)Synapse->ReceptorActivationResponsePhysiological Response(Alertness, Anorectic)Receptor->Response

Figure 2: Mechanism of action for phenylmorpholine scaffolds acting as monoamine reuptake inhibitors.

Analytical Profiling

To validate the identity of synthesized batches, the following analytical signatures are diagnostic.

1H NMR Spectroscopy (CDCl₃, 400 MHz)
  • Aromatic Region (7.0 - 7.5 ppm): Distinct splitting pattern due to 2-Cl, 4-F substitution. Look for a doublet of doublets (dd) for the proton between Cl and F.

  • Benzylic Proton (4.5 - 4.7 ppm): A doublet of doublets (dd) corresponding to the C2 proton of the morpholine ring. This is the chiral center; in racemic mixtures, this signal is averaged.

  • Morpholine Ring Protons (2.8 - 4.0 ppm): Complex multiplets corresponding to the -OCH₂- and -NCH₂- protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Molecular Ion:

    
     (Calculated).
    
  • Isotope Pattern: Distinct Chlorine pattern (

    
     ratio of 3:1) observed at m/z 216 and 218.
    

Safety & Handling

Hazard Classification: Irritant, potentially Corrosive (Amine).

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use a fume hood for all synthesis steps involving halogenated ketones or silica dust.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); converting to the Hydrochloride (HCl) salt is recommended for long-term stability.

  • Spill Response: Neutralize with weak acid (citric acid) if free base; absorb with vermiculite.

References

  • PubChem. (n.d.). 2-(2-chloro-4-fluorophenyl)morpholine.[3][4][5] National Library of Medicine.[6] Retrieved from [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2010).[7] Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Retrieved from [Link]

  • Tzara, A., et al. (2020).[8] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis of morpholine derivatives (EP1087966B1).
  • Rowley, M., et al. (2001). Discovery of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine... as a potent, orally active, long-acting neurokinin-1 receptor antagonist. Journal of Medicinal Chemistry.

The 2-Aryl Morpholine Scaffold: A Technical Deep Dive into SAR and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl morpholine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from Central Nervous System (CNS) transporters to metabolic enzymes. Its pharmacological versatility stems from a unique combination of conformational flexibility (chair conformation), a defined spatial vector between the aromatic anchor and the basic nitrogen, and tunable lipophilicity.[1][2]

This guide analyzes the Structure-Activity Relationship (SAR) of this core, focusing on its application in Norepinephrine Reuptake Inhibitors (NRIs) and emerging oncology targets (PC-PLC). It provides actionable synthetic protocols and mechanistic insights for drug discovery professionals.

Structural Anatomy & Physicochemical Profile

The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen.[3] In the 2-aryl derivative, the aromatic ring at position 2 creates a chiral center, introducing stereochemical complexity that is often critical for potency.

Core Numbering and Properties
  • Position 2 (Chiral): The attachment point for the aryl pharmacophore.

  • Position 4 (Nitrogen): The basic center (pKa ~8.3), essential for electrostatic interactions (e.g., Asp98 in hNET).

  • Oxygen (Position 1): Acts as a hydrogen bond acceptor and lowers the basicity of the nitrogen compared to piperidine, improving blood-brain barrier (BBB) permeability.

Graphviz Visualization: Scaffold & Numbering

The following diagram illustrates the core scaffold and key substitution vectors.

G cluster_legend Key SAR Vectors N4 N4 C5 C5 N4->C5 C3 C3 C3->N4 C2 C2* C2->C3 Aryl Aryl C2->Aryl Pharmacophore Anchor O1 O1 O1->C2 C6 C6 C6->O1 C5->C6 Desc1 N4: Basicity & Salt Bridge Desc2 C2*: Stereogenic Center Desc3 O1: H-Bond Acceptor / pKa Modulation

Figure 1: The 2-aryl morpholine core numbering and functional vectors. C2 denotes the primary chiral center.*

Synthetic Strategies

Accessing the 2-aryl morpholine scaffold requires stereocontrolled methods. While modern photocatalytic annulations exist, the cyclization of amino alcohols remains the industrial standard due to scalability.

Method A: Intramolecular Cyclization (Standard)

This route utilizes readily available styrene oxides or


-bromo ketones.

Workflow Logic:

  • Ring Opening: Styrene oxide reacts with an amine (or amino alcohol precursor).

  • Cyclization: Acid-catalyzed closure or base-mediated displacement.

Graphviz Visualization: Synthetic Workflow

Synthesis Start Styrene Oxide (Epoxide) Inter Intermediate: N-(2-hydroxyethyl)-2-phenyl-2-aminoethanol Start->Inter Ring Opening Reagent1 + Ethanolamine / Base Product 2-Phenylmorpholine (Racemic) Inter->Product Cyclization Reagent2 H2SO4 / Heat (Cyclodehydration) Resolution Chiral Resolution (e.g., Tartaric Acid) Product->Resolution Final Enantiopure Scaffold Resolution->Final

Figure 2: Classical synthetic route via epoxide ring opening and acid-catalyzed cyclodehydration.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aryl morpholines is governed by three primary pillars: Stereochemistry , N-Substitution , and Aryl Decoration .

Stereochemistry: The Critical Determinant

The spatial arrangement at C2 (and C3/C5 if substituted) dictates target affinity.

  • Case Study (Reboxetine): The (S,S)-enantiomer is >100-fold more potent at the Norepinephrine Transporter (NET) than the (R,R)-enantiomer [1].[4] The (S,S) configuration aligns the basic nitrogen and the aryl ether moiety with the transporter's binding pocket (Asp98 and Phe72 residues).

  • Case Study (Phenmetrazine): For dopamine release, the trans-configuration (pseudo-equatorial aryl/methyl) is often preferred to minimize steric clash within the transporter pore.

Nitrogen (N4) Substitution
  • Secondary Amine (N-H): Essential for high affinity in many monoamine transporters (MATs). The protonated amine forms a critical salt bridge with an aspartate residue in the transmembrane domain.

  • N-Methylation:

    • Effect: Increases lipophilicity and BBB penetration.

    • Trade-off: Often reduces selectivity. For example, Phendimetrazine (N-methyl) is a prodrug that is metabolized back to Phenmetrazine (N-H) for maximal efficacy [2].

  • Bulky Groups: Large N-substituents (e.g., benzyl) are generally tolerated in enzyme inhibitors (e.g., PC-PLC inhibitors) but abolish activity in monoamine transporters due to steric hindrance.

Aryl Ring Substitution
  • Ortho-Substitution: Often introduces steric twist, locking the conformation. In Reboxetine, the ortho-ethoxy group is vital for selectivity over the Serotonin Transporter (SERT).

  • Para-Substitution: Tolerated well. Electron-withdrawing groups (halogens) can improve metabolic stability (blocking CYP oxidation).

Quantitative SAR Summary

The table below summarizes the impact of structural modifications on Norepinephrine Transporter (NET) binding affinity (


).
CompoundC2-ConfigN4-Subst.Aryl Subst.[3][5][6][7][8][9][10][11]NET

(nM)
Interpretation
(S,S)-Reboxetine (S)H2-OEt-Ph1.1Optimal stereochemistry & fit.
(R,R)-Reboxetine (R)H2-OEt-Ph>100Stereochemical mismatch.
Des-ethoxy (S)HPh35Loss of auxiliary hydrophobic interaction.
N-Methyl (S)Me2-OEt-Ph14Steric bulk at N reduces salt-bridge efficacy.
Viloxazine (RS)H2-OEt-Ph*630Morpholine oxygen replaced by ether linkage (analog).

Note: Data represents consensus values from literature [1][3].

Experimental Protocols

Protocol: Synthesis of 2-Phenylmorpholine (Lab Scale)

Objective: Synthesis of the core scaffold via cyclodehydration.

Reagents:

  • Styrene oxide (10 mmol)

  • Ethanolamine (12 mmol)

  • Sulfuric acid (70%)

  • Toluene (Solvent)[3]

Procedure:

  • Ring Opening: Dissolve styrene oxide (1.20 g, 10 mmol) in toluene (20 mL). Add ethanolamine (0.73 g, 12 mmol) dropwise.

  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 3:1).

  • Cyclization: Cool to 0°C. Slowly add 70%

    
     (5 mL).
    
  • Heating: Heat to 140°C (oil bath) for 12 hours to effect cyclodehydration.

  • Workup: Pour onto crushed ice/NaOH (pH > 10). Extract with DCM (3 x 20 mL).

  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Purify via column chromatography (DCM/MeOH 95:5).
    
  • Validation: Confirm structure via

    
    -NMR (characteristic triplets for morpholine 
    
    
    
    protons at 2.9-3.8 ppm).
Protocol: In Vitro Monoamine Transporter Binding Assay

Objective: Determine


 of synthesized morpholine derivatives against hNET.

Materials:

  • HEK293 cells stably expressing hNET.

  • Radioligand:

    
    -Nisoxetine (2.0 nM final conc).
    
  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Steps:

  • Membrane Prep: Homogenize HEK293 cells and centrifuge (40,000 x g, 20 min). Resuspend pellet in buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
       test compound (varying concentrations).
      
    • 50

      
      
      
      
      
      -Nisoxetine.
    • 100

      
       membrane suspension.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillant and count radioactivity.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Directions

The 2-aryl morpholine scaffold is evolving beyond simple monoamine modulation.[3]

  • PC-PLC Inhibitors: 2-morpholinobenzoic acid derivatives are showing promise in inhibiting Phosphatidylcholine-Specific Phospholipase C, a key enzyme in cancer cell proliferation [4].[12][13][14]

  • Rigidification: Bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octanes) are being explored to lock the bioactive conformation, potentially improving selectivity and reducing metabolic clearance.

References

  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers. Scientific Reports, 2016.[8] Link

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold. RSC Medicinal Chemistry, 2025. Link

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 2020.[7] Link

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 2025. Link

Sources

2-(2-Chloro-4-fluorophenyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Structural Utility [1]

Executive Summary

2-(2-Chloro-4-fluorophenyl)morpholine (CAS: 1338981-41-1) is a halogenated heterocyclic scaffold belonging to the 2-phenylmorpholine class.[2] Structurally analogous to the anorectic phenmetrazine and the antidepressant metabolite hydroxybupropion , this compound represents a critical chemotype in medicinal chemistry. It is frequently utilized in the development of monoamine transporter modulators (specifically Norepinephrine-Dopamine Reuptake Inhibitors, NDRIs) and sigma receptor ligands.

The incorporation of a chlorine atom at the ortho position and a fluorine atom at the para position of the phenyl ring serves two strategic purposes:

  • Metabolic Stability: The para-fluorine blocks rapid oxidative metabolism (CYP450-mediated hydroxylation), extending the compound's half-life relative to the unsubstituted parent.

  • Conformational Locking: The ortho-chlorine induces a steric twist between the phenyl and morpholine rings, potentially enhancing selectivity for specific transporter binding pockets.

Chemical Identity & Physicochemical Properties[3][4][5][6]

The following data establishes the core identity of the molecule. Researchers should utilize the monoisotopic mass for high-resolution mass spectrometry (HRMS) validation.

ParameterValueTechnical Note
IUPAC Name 2-(2-Chloro-4-fluorophenyl)morpholine
CAS Number 1338981-41-1
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol Average mass
Monoisotopic Mass 215.0513 g/mol Use for MS [M+H]⁺ confirmation
Chirality One stereocenter at C2Exists as (R) and (S) enantiomers
Predicted LogP ~2.3 - 2.6Moderate lipophilicity; CNS penetrant
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 2Ether oxygen and Amine nitrogen

Synthetic Architecture

Methodology: The Alpha-Bromoketone Cyclization Route

While styrene oxide ring-opening is a viable route, the alpha-bromoketone reduction-cyclization strategy is preferred for halogenated derivatives due to the commercial availability of the acetophenone precursors and higher regioselectivity.

Reaction Logic Flow

The synthesis proceeds through the formation of a bromoketone intermediate, followed by amination with ethanolamine, reduction to the amino-alcohol, and final acid-catalyzed cyclization.[3]

SynthesisPath Precursor 2'-Chloro-4'-fluoroacetophenone Inter1 α-Bromoketone Intermediate Precursor->Inter1 Bromination (Br2 or NBS) Inter2 Amino-Alcohol (Open Chain) Inter1->Inter2 1. Ethanolamine 2. NaBH4 Reduction Product 2-(2-Chloro-4-fluorophenyl) morpholine Inter2->Product Cyclization (H2SO4 or PPh3/DIAD)

Figure 1: Synthetic pathway for 2-phenylmorpholine derivatives via the amino-alcohol intermediate.

Detailed Protocol

Step 1: Alpha-Bromination

  • Charge a reaction vessel with 2'-chloro-4'-fluoroacetophenone (1.0 eq) dissolved in Dichloromethane (DCM).

  • Add bromine (1.05 eq) dropwise at 0°C to prevent poly-bromination.

  • Monitor via TLC until the starting ketone is consumed.

  • Quench with saturated sodium bicarbonate. Isolate the organic layer to obtain the

    
    -bromoacetophenone intermediate.
    

Step 2: Amination & Reduction

  • Dissolve the

    
    -bromo intermediate in THF.
    
  • Add excess ethanolamine (3.0 eq) to act as both nucleophile and base. Stir at room temperature for 12 hours.

  • Cool the mixture to 0°C and add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise. Caution: Hydrogen gas evolution.[4]

  • Stir for 4 hours to reduce the ketone to the secondary alcohol.

  • Workup: Acidify carefully, then basify and extract with ethyl acetate. This yields the open-chain amino-alcohol: 1-(2-chloro-4-fluorophenyl)-2-((2-hydroxyethyl)amino)ethanol.

Step 3: Cyclization

  • Dissolve the amino-alcohol in concentrated Sulfuric Acid (

    
    ) at 0°C.
    
  • Heat to 70-80°C for 2 hours. This promotes intramolecular dehydration to close the morpholine ring.

  • Neutralization: Pour onto crushed ice and basify with NaOH to pH 12.

  • Extraction: Extract with DCM. Dry over

    
     and concentrate.
    
  • Salt Formation: Dissolve the free base in diethyl ether and add ethereal HCl to precipitate 2-(2-chloro-4-fluorophenyl)morpholine hydrochloride .

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass the following characterization checkpoints.

Mass Spectrometry (MS) Logic
  • Target Ion: Look for

    
    .
    
  • Chlorine Signature: Due to the

    
     and 
    
    
    
    isotopes (approx 3:1 ratio), the mass spectrum must show a characteristic M+2 peak at ~218.05 with roughly 33% intensity of the base peak.
  • Fragmentation: Expect a major fragment loss of the morpholine ring or the halogenated benzyl cation.

Nuclear Magnetic Resonance ( -NMR)
  • Chiral Center (H2): The proton at the 2-position of the morpholine ring (benzylic) will appear as a distinct doublet of doublets (dd) around

    
     4.5 - 5.0 ppm, coupled to the adjacent methylene protons.
    
  • Morpholine Ring: Look for complex multiplets between

    
     2.8 - 4.0 ppm corresponding to the 6 protons of the morpholine ring (
    
    
    
    and
    
    
    ).
  • Aromatic Region: Three distinct aromatic protons. The proton between Cl and F (position 3 of phenyl) often appears as a doublet of doublets due to coupling with Fluorine (

    
    ) and the meta-proton.
    

Structure-Activity Relationship (SAR) Context

This molecule is a specific probe for investigating the steric and electronic requirements of the monoamine transporter binding site.

SAR Core 2-Phenylmorpholine Scaffold Sub1 2-Chloro Substituent (Ortho) Core->Sub1 Sub2 4-Fluoro Substituent (Para) Core->Sub2 Effect1 Steric Twist (Selectivity) Sub1->Effect1 Effect3 Increases Lipophilicity (BBB Penetration) Sub1->Effect3 Effect2 Blocks Metabolic Oxidation Sub2->Effect2 Sub2->Effect3

Figure 2: SAR logic for the halogenation pattern of the scaffold.

Pharmacological Relevance
  • Bioisosterism: This compound acts as a conformationally restricted analog of substituted amphetamines.

  • Reuptake Inhibition: The 2-phenylmorpholine core is a privileged scaffold for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter) inhibition. The electron-withdrawing halogens typically reduce potency slightly compared to methyl groups but significantly increase metabolic stability and duration of action.

References

  • American Elements. (n.d.). 2-(2-chloro-4-fluorophenyl)morpholine | CAS 1338981-41-1. Retrieved February 13, 2026, from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. (Demonstrates the alpha-bromoketone synthesis protocol for this class). Retrieved from [Link]

  • Lafitte, et al. (1983). Derivatives of 2-phenyl-morpholine and medical compositions. European Patent EP0080940A2. (Foundational patent on 2-phenylmorpholine synthesis and pharmacology).[5] Retrieved from

  • PubChem. (n.d.).[2][6] Compound Summary: 2-(2-Chloro-4-fluorophenyl)morpholine.[1][2][6] National Library of Medicine. Retrieved from [Link]

Sources

Strategic Design of Morpholinone-Based MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists[1]

Executive Summary: The Morpholinone Advantage

The inhibition of the p53-MDM2 protein-protein interaction (PPI) represents a "holy grail" in oncology, aiming to reactivate the p53 tumor suppressor in wild-type tumors. While early scaffolds like nutlins (cis-imidazolines) and spiro-oxindoles established the feasibility of small-molecule inhibition, they often suffered from poor physicochemical properties or metabolic instability.

This guide focuses on the Morpholin-3-one scaffold, a third-generation pharmacophore exemplified by Amgen’s AM-8735 series. This scaffold was rationally designed to overcome the metabolic liabilities of its predecessor, the piperidinone scaffold (e.g., AMG 232), while maintaining picomolar affinity for the MDM2 hydrophobic cleft.[1] The morpholinone core offers a superior balance of solubility, metabolic stability, and rigid vector orientation for the three critical hydrophobic substituents required to mimic the p53 transactivation domain.[1]

Structural Biology & Pharmacophore Mapping[1]

The p53-MDM2 Interface

To design an effective inhibitor, one must mimic the "hotspot" triad of the p53


-helix: Phe19 , Trp23 , and Leu26 .[1][2] These residues insert into a deep hydrophobic cleft on the N-terminal domain of MDM2.[3]
  • Phe19 Pocket: Deep and hydrophobic; tolerates aromatic groups (e.g., m-chlorophenyl).[1]

  • Trp23 Pocket: The "anchor" pocket; requires a large, space-filling hydrophobic group (e.g., tert-butyl, neopentyl, or substituted cycloalkyl).[1]

  • Leu26 Pocket: Shallower; typically occupied by a halogenated phenyl ring (e.g., p-chlorophenyl).[1]

The Morpholinone Binding Mode

The morpholin-3-one ring acts as a rigid scaffold that positions these three pharmacophores in the correct


 spatial orientation.[1]
  • Core Geometry: The 6-membered morpholinone ring adopts a specific conformation (often a distorted chair or half-chair) that projects substituents at the C5 and C6 positions into the Leu26 and Phe19 pockets, respectively.

  • N-Substituent (Trp23): The nitrogen atom (N4) serves as the attachment point for the Trp23 mimic. In the AM-8735 series, a bulky tert-butylsulfonyl-cyclopropyl moiety is used here to fill the deep Trp23 pocket and form van der Waals contacts with Val93 and Ile99.

  • Solvent Interaction (C2): The C2 position often bears a solubilizing group (e.g., acetic acid) that extends into the solvent front, interacting with polar residues like His96 or Lys94, improving solubility without disrupting the hydrophobic core binding.[1]

Visualization of the Pharmacophore

The following diagram illustrates the mapping of the morpholinone scaffold onto the MDM2 binding pockets.

MDM2_Binding_Mode cluster_MDM2 MDM2 Hydrophobic Cleft cluster_Inhibitor Morpholin-3-one Scaffold (AM-8735 Analog) Phe19 Phe19 Pocket (Deep/Hydrophobic) Trp23 Trp23 Pocket (Anchor/Steric) Leu26 Leu26 Pocket (Aromatic Stacking) Solvent Solvent Front (His96/Lys94) Core Morpholin-3-one Core Ring C6_Sub C6-Aryl Group (e.g., m-Cl-Ph) Core->C6_Sub C5_Sub C5-Aryl Group (e.g., p-Cl-Ph) Core->C5_Sub N4_Sub N4-Alkyl/Sulfonyl (e.g., t-Bu-SO2) Core->N4_Sub C2_Sub C2-Carboxylate (Solubilizing Tail) Core->C2_Sub C6_Sub->Phe19 Mimics Phe19 C5_Sub->Leu26 Mimics Leu26 (pi-stacking) N4_Sub->Trp23 Mimics Trp23 C2_Sub->Solvent H-bonds/Salt Bridge

Caption: Pharmacophore mapping of the morpholinone scaffold (AM-8735) to the MDM2 p53-binding cleft.

Medicinal Chemistry Strategy: SAR & Optimization

Scaffold Evolution: Piperidinone to Morpholinone

The transition from the piperidinone scaffold (used in AMG 232) to the morpholinone scaffold was driven by metabolic stability .

  • The Problem: The piperidinone ring is susceptible to oxidative metabolism (CYP450-mediated hydroxylation) at the carbon atoms of the ring.

  • The Solution: Replacing a methylene group with an oxygen atom (morpholine) reduces the overall lipophilicity (LogD) and blocks a metabolic soft spot. This change significantly reduced CYP induction/inhibition liabilities and improved the pharmacokinetic profile (lower clearance) in preclinical species [1].

Structure-Activity Relationship (SAR) Table

The following table summarizes key SAR trends for the morpholinone series.

PositionSubstituent TypeRole/EffectOptimal Motif (AM-8735 Series)
N4 Bulky Alkyl/SulfonylPotency Driver. Fills the large Trp23 pocket. Sulfones provide rigidity and H-bond acceptors.tert-butylsulfonyl-cyclopropyl-ethyl
C5 p-Halogenated PhenylLeu26 Mimic. Requires electron-withdrawing groups for pi-stacking with His96.4-chlorophenyl
C6 m-Halogenated PhenylPhe19 Mimic. Fills the hydrophobic cleft. Meta-substitution prevents steric clash.3-chlorophenyl
C2 Carboxylic Acid / EsterSolubility. Projects into solvent. Acid moiety forms salt bridges (e.g., with Lys94).[1]Acetic acid side chain
Core Morpholin-3-oneScaffold. Maintains vector geometry; Oxygen atom improves metabolic stability.(2R, 5R, 6R) configuration (typically)

Experimental Protocols

Synthesis of the Morpholinone Core

Constructing the highly substituted morpholinone core with correct stereochemistry is challenging. Below is a convergent route utilizing the Ugi Multicomponent Reaction (MCR) followed by cyclization, a robust method for generating diversity [2].

Protocol: Ugi-Post-Condensation Strategy

  • Reagents:

    • Aldehyde (A): 3-chlorobenzaldehyde (Phe19 mimic precursor).

    • Amine (B): Functionalized amine for Trp23 mimic (e.g., substituted cyclopropyl amine).

    • Acid (C): 4-chlorophenylacetic acid derivative (Leu26 mimic precursor).

    • Isocyanide (D): Convertible isocyanide (e.g., Armstrong's isocyanide) or simple tert-butyl isocyanide if hydrolysis is planned.[1]

  • Step 1: Ugi-4CR

    • Dissolve Aldehyde (1.0 eq) and Amine (1.0 eq) in Methanol (0.5 M). Stir for 30 min to form imine.

    • Add Acid (1.0 eq) and Isocyanide (1.0 eq).

    • Stir at room temperature for 24-48 hours.

    • Validation: Monitor by LC-MS for the disappearance of starting materials and formation of the linear diamide intermediate.

  • Step 2: Cyclization (Morpholinone Formation)

    • Note: This step requires a bifunctional precursor.[1] A more specific modern route involves the Aza-Benzilic Ester Rearrangement or coupling of Amino Alcohols with Glyoxals [3].

    • Alternative (Standard Med Chem): Coupling of a chiral phenylglycine derivative (providing the C5/C6 aryl groups) with an epoxide or halo-acid .

    • Refined Step 2 (for AM-8735 analog):

      • React the chiral amino alcohol (derived from the corresponding amino acid) with an

        
        -keto ester or glyoxal derivative.
        
      • Treat with acid catalyst (e.g., TFA or TsOH) in toluene at reflux to induce cyclization to the morpholinone.[1]

  • Step 3: Functionalization

    • Install the C2-acetic acid side chain via alkylation of the lactam enolate (using LiHMDS and tert-butyl bromoacetate) followed by ester hydrolysis.

Biological Evaluation: Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of the synthesized morpholinone to displace a fluorescently labeled p53 peptide from recombinant MDM2.

Protocol:

  • Buffer Preparation: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.[1]

  • Protein: Recombinant Human MDM2 (residues 1-118).

  • Probe: FAM-labeled p53 peptide (Sequence: 5'-FAM-RFMDYWEGL-3').

  • Procedure:

    • Prepare serial dilutions of the morpholinone inhibitor in DMSO (10-point curve).

    • Mix MDM2 protein (10 nM final) with FAM-peptide (2 nM final) in assay buffer.

    • Add inhibitor solutions (1 µL) to 49 µL of the protein-peptide mix in 384-well black plates.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine

    
     and 
    
    
    
    [4].

Design Workflow Diagram

The following flowchart outlines the iterative design cycle for optimizing the morpholinone scaffold.

Design_Workflow Start Start: Piperidinone Lead (AMG 232) Design Design Phase: Replace CH2 with O (Morpholinone) Optimize C2-Solubilizing Group Start->Design Synth Synthesis: Asymmetric Morpholinone Construction (Chiral Pool or Aza-Benzilic Route) Design->Synth Assay Biological Assay: FP Binding (Ki) Cell Viability (SJSA-1) Synth->Assay PK PK Profiling: Microsomal Stability (Cl_int) CYP Inhibition Assay->PK Decision Decision Gate: Is Metabolic Stability > Piperidinone? Is Potency < 1 nM? PK->Decision Decision->Design No (Loop) Candidate Clinical Candidate (e.g., AM-8735 Analog) Decision->Candidate Yes

Caption: Iterative design cycle transforming the piperidinone lead into the optimized morpholinone candidate.

References

  • Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction. Source: Journal of Medicinal Chemistry (2014). URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: ChemMedChem (2020).[4] URL:[Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Source: Journal of the American Chemical Society (2021). URL:[Link]

  • Discovery of MDM2-p53 protein-protein interaction inhibitors. Source: RCSB PDB (Crystal Structure Validation). URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(2-Chloro-4-fluorophenyl)morpholine from Amino Alcohols

[1]

Executive Summary

The morpholine ring is a critical pharmacophore in modern drug design, improving solubility and metabolic stability. This protocol focuses on synthesizing the 2-substituted derivative 2-(2-Chloro-4-fluorophenyl)morpholine .[1] While classical methods involve harsh acid-catalyzed dehydration of bis(2-hydroxyethyl)amines, this guide recommends a One-Pot Ethylene Sulfate Annulation .[1] This method utilizes 1-(2-chloro-4-fluorophenyl)-2-aminoethanol as the chiral or racemic precursor, offering higher yields (>80%), distinct regiocontrol, and avoidance of racemization common in acid-thermal routes.[1]

Retrosynthetic Analysis & Mechanistic Logic

The Synthetic Challenge

Constructing 2-aryl morpholines requires the formation of a C–O and a C–N bond.

  • Classical Route: Relies on the dehydration of a diol (N-substituted diethanolamine).

    • Drawback: Requires high heat (180°C+) and strong acid (H₂SO₄), leading to elimination side products (styrenes) and potential racemization of the benzylic center.

  • Modern Route (Recommended): Uses Ethylene Sulfate (1,3,2-dioxathiolane 2,2-dioxide) as a 1,2-dication equivalent.[1]

    • Mechanism:[1][2][3] The amino group of the starting amino alcohol nucleophilically opens the cyclic sulfate (regioselective SN2). This forms a zwitterionic sulfate intermediate. Subsequent base treatment triggers an intramolecular SN2 attack by the benzylic alkoxide onto the ethyl sulfate chain, closing the ring.

Pathway Visualization

GFigure 1: Mechanistic Pathway for Ethylene Sulfate AnnulationStart1-(2-Chloro-4-fluorophenyl)-2-aminoethanolInterZwitterionic SulfateIntermediateStart->Inter SN2 Ring Opening(DCM, 0°C -> RT)ReagentEthylene SulfateReagent->InterProduct2-(2-Chloro-4-fluorophenyl)morpholineInter->Product Intramolecular Cyclization(tBuOK, THF, 50°C)BaseBase (tBuOK)Base->Product

Caption: The Ethylene Sulfate route ensures the retention of stereochemistry at the benzylic position (if starting with chiral material) by avoiding carbocation intermediates.

Experimental Protocols

Method A: Ethylene Sulfate Annulation (Recommended)

Applicability: High-value synthesis, stereoconservative requirements, lab-scale (1g – 50g).[1]

Reagents & Equipment[2][4][5][6][7][8]
  • Precursor: 1-(2-Chloro-4-fluorophenyl)-2-aminoethanol (1.0 equiv).[1]

    • Note: Can be prepared via reduction of the corresponding

      
      -amino ketone or cyanohydrin.
      
  • Reagent: Ethylene Sulfate (1.1 equiv).[1]

  • Base: Potassium tert-butoxide (tBuOK) (2.5 equiv).[1]

  • Solvent: Dichloromethane (DCM) (anhydrous) and Tetrahydrofuran (THF) (anhydrous).[1]

  • Inert Atmosphere: Nitrogen or Argon balloon.[1]

Step-by-Step Protocol
  • Zwitterion Formation (N-Alkylation):

    • Charge a flame-dried round-bottom flask with 1-(2-Chloro-4-fluorophenyl)-2-aminoethanol (10 mmol) and anhydrous DCM (50 mL).

    • Cool to 0°C in an ice bath.

    • Add Ethylene Sulfate (11 mmol, 1.36 g) in one portion.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours .

    • Checkpoint: The formation of the zwitterionic intermediate is often accompanied by the precipitation of a white solid. TLC (MeOH/DCM) should show consumption of the starting amine.

    • Isolation: Filter the precipitate, wash with cold DCM, and dry under vacuum. (Alternatively, for a one-pot procedure, evaporate DCM and switch to THF directly).

  • Cyclization (O-Alkylation):

    • Suspend the dried zwitterion intermediate in anhydrous THF (50 mL).

    • Cool to 0°C .

    • Add tBuOK (25 mmol, 2.80 g) portion-wise to control the exotherm.

    • Heat the reaction mixture to 50°C for 3 hours .

    • Mechanism:[1][3] The base deprotonates the benzylic alcohol, which then displaces the sulfate group to close the morpholine ring.

  • Work-up & Purification:

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂).[1] Elute with 2-5% MeOH in DCM containing 1% NH₄OH.[1]

    • Expected Yield: 75–85%.[1]

Method B: Classical Acid-Mediated Cyclization (Alternative)

Applicability: Industrial scale-up of non-chiral material; lower cost but lower purity profile.[1]

Precursor Synthesis (In-situ)

This method typically starts from the Epoxide rather than the isolated amino alcohol to form a diol intermediate.

  • Reactants: 2-(2-Chloro-4-fluorophenyl)oxirane + Ethanolamine.[1]

Step-by-Step Protocol
  • Diol Formation:

    • Mix 2-(2-Chloro-4-fluorophenyl)oxirane (10 mmol) with Ethanolamine (50 mmol, excess to prevent polymerization) in MeOH (20 mL).

    • Stir at RT for 12 hours.

    • Concentrate to remove MeOH and excess ethanolamine (high vacuum distillation).[1]

    • Product: N-(2-hydroxyethyl)-1-(2-chloro-4-fluorophenyl)-2-aminoethanol.[1]

  • Acid Cyclization:

    • Dissolve the crude diol in 70% H₂SO₄ (10 mL).

    • Heat to 140–160°C for 8 hours. Caution: Harsh conditions.

    • Risk:[1][6][9] Elimination to the styrene derivative is a major impurity.

    • Cool to 0°C and neutralize with 50% NaOH solution to pH 10.

    • Extract with Toluene.[2] Distill or crystallize the hydrochloride salt.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterMethod A (Ethylene Sulfate)Method B (Acid Dehydration)
Temperature Mild (0°C to 50°C)Harsh (140°C+)
Regioselectivity High. N-alkylation precedes O-cyclization.[1]Moderate. Carbocation rearrangement possible.[10]
Moisture Sensitivity High (Anhydrous solvents required).[1]Low (Aqueous acid used).[1]
Impurity Profile Trace hydrolysis of ethylene sulfate.Styrene elimination products; Polymers.
Chirality Conserved. (SN2 mechanism).[1]Lost/Racemized (SN1 character).[1]
Troubleshooting Guide
  • Problem: Low yield in Method A (Cyclization step).

    • Root Cause:[1][2][5][9][11][12] Incomplete deprotonation or moisture in THF.

    • Solution: Use fresh tBuOK (sublimed grade) and ensure THF is distilled/dried.[1] Increase temp to 60°C.

  • Problem: "Stuck" intermediate in Method A.

    • Root Cause:[1][2][5][6][9][11][12] Zwitterion solubility issues.

    • Solution: Add a co-solvent like DMF or use a phase transfer catalyst (18-crown-6) if using K₂CO₃ instead of tBuOK.[1]

Analytical Validation

Identity Confirmation for 2-(2-Chloro-4-fluorophenyl)morpholine:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic ABX system of the morpholine ring protons. The benzylic proton (H2) typically appears as a doublet of doublets around

    
     4.5–4.8 ppm.
    
  • ¹⁹F NMR: Diagnostic signal for the fluorine substituent (approx -110 to -120 ppm).[1]

  • Mass Spectrometry: [M+H]⁺ peak consistent with molecular weight (calc.[1] approx 215.65 Da).[1] Look for Cl isotope pattern (3:1 ratio).[1]

References

  • Ortiz, K. G., et al. (2024).[7] A Simple and Modular Synthesis of Morpholines via the Nucleophilic Ring Opening of Ethylene Sulfate. Journal of the American Chemical Society. Link (Demonstrates the Ethylene Sulfate methodology).

  • Aubineau, T., & Cossy, J. (2018).[7] Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines. Organic Letters. Link (Alternative metal-catalyzed routes).[1]

  • BenchChem. (2025).[1][4][6][13] Synthesis of Morpholine Derivatives: Comparative Protocols. Link (General industrial protocols for amino alcohol dehydration).[1]

  • Deka, M. J., et al. (2015).[7] Stereoselective Synthesis of Morpholines via Intramolecular Hydroalkoxylation. The Journal of Organic Chemistry. Link.[1]

Application Notes and Protocols for Reductive Amination Using 2-(2-Chloro-4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination and Substituted Morpholines in Medicinal Chemistry

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules that are prevalent in pharmaceuticals.[1][2] This powerful transformation facilitates the formation of carbon-nitrogen bonds by the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[3] Its widespread adoption in drug discovery and development is a testament to its reliability, operational simplicity, and broad substrate scope.[1]

Among the vast array of amines utilized in medicinal chemistry, substituted morpholines are of particular interest. The morpholine scaffold is a privileged structure, often imparting favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and metabolic stability. When further functionalized, as in the case of 2-(2-Chloro-4-fluorophenyl)morpholine , these molecules become valuable building blocks for creating diverse chemical libraries for biological screening. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the electronic properties and binding interactions of the final compound.

This guide provides a detailed technical overview and practical protocols for the application of 2-(2-Chloro-4-fluorophenyl)morpholine in reductive amination reactions. The focus is on providing a robust and versatile methodology that can be readily adapted for the synthesis of a wide range of N-substituted morpholine derivatives.

Mechanistic Insights: The Role of Sodium Triacetoxyborohydride (STAB) in Selective Reductive Amination

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the starting carbonyl compound.[4] Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), has emerged as a reagent of choice for this transformation due to its mildness and remarkable selectivity.[4][5]

The generally accepted mechanism for STAB-mediated reductive amination is depicted below:

ReductiveAmination Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 2-(2-Chloro-4-fluorophenyl)morpholine Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (from AcOH) Product N-Substituted Morpholine Product Iminium->Product + STAB (Hydride Transfer) STAB NaBH(OAc)₃ (STAB) STAB->Product AcOH Acetic Acid (Catalyst/Proton Source) AcOH->Iminium

Figure 1: General mechanism of reductive amination using STAB.

The reaction commences with the nucleophilic attack of the secondary amine, 2-(2-Chloro-4-fluorophenyl)morpholine, on the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine, which is then protonated, often by a catalytic amount of acetic acid, to form a reactive iminium ion.[6] The key to the selectivity of STAB lies in its steric bulk and the electron-withdrawing nature of the acetoxy groups, which temper its reducing power.[4] Consequently, STAB reacts much more rapidly with the electrophilic iminium ion than with the less reactive starting carbonyl compound, leading to high yields of the desired amine product with minimal formation of the corresponding alcohol byproduct.[4][5]

Experimental Protocols: Reductive Amination with 2-(2-Chloro-4-fluorophenyl)morpholine

The following protocols provide a general framework for the reductive amination of 2-(2-Chloro-4-fluorophenyl)morpholine with a representative aldehyde. These conditions are based on established procedures for similar transformations and can be optimized for specific substrates.[7]

Protocol 1: General Procedure for the Reductive Amination of an Aldehyde

This protocol describes a one-pot direct reductive amination procedure.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier
2-(2-Chloro-4-fluorophenyl)morpholine1.0≥98%e.g., Sigma-Aldrich
Aldehyde (e.g., 4-formylbenzonitrile)1.1≥98%e.g., Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)1.5≥95%e.g., Sigma-Aldrich
Acetic Acid (glacial)0.1-1.0ACS Gradee.g., Fisher Scientific
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)-Anhydrouse.g., Sigma-Aldrich
Saturated Sodium Bicarbonate Solution---
Anhydrous Magnesium Sulfate---

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Chloro-4-fluorophenyl)morpholine (1.0 equiv) and the aldehyde (1.1 equiv).

  • Dissolve the starting materials in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • If the reaction with a ketone is sluggish, a catalytic amount of glacial acetic acid (0.1-1.0 equiv) can be added to facilitate iminium ion formation.[4] For most aldehydes, this is not strictly necessary.[4]

  • Stir the solution at room temperature for 15-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ExperimentalWorkflow Start Combine Amine and Aldehyde in Anhydrous Solvent Stir1 Stir at Room Temperature (15-30 min) Start->Stir1 AddSTAB Add Sodium Triacetoxyborohydride (STAB) Stir1->AddSTAB Monitor Monitor Reaction by TLC or LC-MS AddSTAB->Monitor Quench Quench with Saturated NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated N-Substituted Morpholine Purify->Product

Figure 2: Experimental workflow for reductive amination.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: STAB is moisture-sensitive, and reactions should be carried out under anhydrous conditions to ensure the reagent's efficacy.[8]

  • Substrate Reactivity: Less reactive ketones or sterically hindered amines may require longer reaction times or the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄) to promote imine formation.[8]

  • Work-up: Careful quenching of the reaction is important to neutralize any remaining acid and decompose excess STAB.

  • Alternative Solvents: While DCE is a common solvent, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[4] Protic solvents such as methanol are generally avoided as they can react with STAB.[8]

  • Alternative Reducing Agents: While STAB is often preferred for its selectivity and safety profile (avoiding the generation of toxic cyanide byproducts associated with sodium cyanoborohydride), sodium borohydride (NaBH₄) can be used in a two-step process where the imine is pre-formed before the addition of the reducing agent.[4]

Conclusion

The reductive amination of 2-(2-Chloro-4-fluorophenyl)morpholine using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of N-substituted morpholine derivatives. The mild reaction conditions, high selectivity of the reducing agent, and broad functional group tolerance make this a valuable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the synthesis of novel and complex molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Shcherbakov, D. S., Osipyan, A. A., & Ananikov, V. P. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11659–11723. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Reagent Guide. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Google Patents. (1998). Convergent process for the preparation of a morpholine compound.
  • Google Patents. (2000). Methods for preparing n-substituted morpholine compounds.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (1999). Chemical synthesis of morpholine derivatives.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Phenylmorpholines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phenylmorpholines and the Power of Buchwald-Hartwig Amination

The phenylmorpholine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from the favorable physicochemical properties conferred by the morpholine ring, including improved aqueous solubility and metabolic stability, combined with the diverse pharmacological activities accessible through substitution on the phenyl ring. The synthesis of these critical intermediates, however, has historically presented challenges. Classical methods for C-N bond formation often require harsh conditions and exhibit limited functional group tolerance, hindering the rapid generation of diverse compound libraries essential for drug discovery.

The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a robust and versatile palladium-catalyzed cross-coupling reaction between aryl halides (or pseudohalides) and amines.[2][3] This powerful transformation allows for the formation of the crucial C(sp²)-N bond under relatively mild conditions, demonstrating remarkable tolerance for a wide array of functional groups. For the synthesis of phenylmorpholines, this methodology offers an unparalleled advantage, enabling the direct and efficient coupling of morpholine with a diverse range of functionalized aryl halides.

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of phenylmorpholines. We will delve into the critical parameters governing the reaction, from the judicious selection of the catalyst system to the optimization of reaction conditions. Detailed, field-tested protocols are provided to empower researchers to confidently and successfully implement this transformative methodology in their own laboratories.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined elementary steps involving a palladium(0) active catalyst.[3][4][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (+ HNR₂) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (+ Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ (Phenylmorpholine) Amido_complex->Product ArX Aryl Halide (Ar-X) Amine Morpholine (HNR₂) Base Base caption Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The catalytic cycle commences with the oxidative addition of the aryl halide to the active Pd(0) species, forming a Pd(II) complex. Subsequent coordination of morpholine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond of the phenylmorpholine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Key Reaction Components: A Guide to Rational Selection

The success of a Buchwald-Hartwig amination is critically dependent on the judicious choice of each reaction component. The interplay between the palladium source, ligand, base, and solvent dictates the efficiency, substrate scope, and overall outcome of the reaction.

Palladium Precursors: Initiating the Catalysis

While a Pd(0) species is the active catalyst, air-stable Pd(II) precatalysts are more commonly used due to their handling convenience.[4] These Pd(II) sources are reduced in situ to the active Pd(0) catalyst. Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A widely used, cost-effective, and versatile precatalyst.[6]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is often highly effective but can be sensitive to air and light.[7]

  • Palladium(II) Chloride (PdCl₂): Another common Pd(II) precatalyst.[4]

  • Preformed Catalysts: Modern advancements have led to the development of highly active, well-defined palladium precatalysts (e.g., G3 and G4 palladacycles) that incorporate the ligand and offer superior reactivity and reproducibility.[4]

Ligands: The Heart of the Catalyst System

The ligand is arguably the most critical component of the catalyst system, profoundly influencing its stability, activity, and selectivity. For the coupling of morpholine, a cyclic secondary amine, bulky and electron-rich phosphine ligands have proven to be particularly effective.[8]

  • Biarylphosphines: This class of ligands, developed by the Buchwald group, is highly effective for a broad range of C-N cross-coupling reactions. Ligands such as RuPhos , BrettPhos , and XPhos are excellent choices for the amination of morpholine, especially with challenging aryl chlorides.[7][8][9]

  • Bidentate Phosphines: Ligands like BINAP and DPPF were among the first to show broad utility and can be effective, particularly for aryl bromides and iodides.[2][6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high thermal stability and catalytic activity.[10][11][12]

The choice of ligand often depends on the reactivity of the aryl halide, with more electron-rich and sterically hindered ligands generally required for less reactive aryl chlorides.[8]

Bases: Driving the Deprotonation Step

A stoichiometric amount of base is required to deprotonate the morpholine-palladium complex, facilitating the formation of the key palladium-amido intermediate. The choice of base is critical and can significantly impact the reaction rate and yield.[13]

  • Alkali Metal Alkoxides: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most commonly employed and highly effective bases for this transformation.[8][10]

  • Inorganic Carbonates and Phosphates: Weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) can be used for substrates that are sensitive to strong bases, although they may require higher reaction temperatures or longer reaction times.[4]

  • Organic Bases: In some cases, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous, particularly in flow chemistry applications, to avoid the handling of insoluble inorganic salts.[14][15]

It is crucial to use high-purity, anhydrous bases, as water can lead to catalyst deactivation and competing side reactions.

Solvents: The Reaction Medium

The solvent plays a multifaceted role, influencing the solubility of the reactants and catalyst, as well as the rates of the individual steps in the catalytic cycle. Aprotic, non-polar, or weakly polar solvents are generally preferred.

  • Toluene and Dioxane: These are the most common and effective solvents for the Buchwald-Hartwig amination of morpholine.[8][10][16]

  • Tetrahydrofuran (THF): THF is also a viable solvent choice.[8]

  • tert-Butanol: Can be used, particularly in conjunction with alkoxide bases.[17]

All solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.[8]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization for specific substrate combinations. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

General Protocol for the Amination of an Aryl Bromide with Morpholine

Protocol_Workflow start Start reagents Charge Schlenk tube with: - Pd precatalyst - Ligand - Base - Aryl Bromide start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert add_reagents Add via syringe: - Morpholine - Anhydrous Solvent inert->add_reagents heat Heat reaction mixture with vigorous stirring add_reagents->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end Characterize final product purify->end caption Figure 2. Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Figure 2. Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), RuPhos (18.6 mg), NaOtBu (135 mg), and the aryl bromide (1.0 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenylmorpholine.

Protocol for the Amination of a More Challenging Aryl Chloride

For less reactive aryl chlorides, a more active catalyst system is generally required.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.4 mmol, 1.4 equiv)

  • BrettPhos Palladacycle G3 (0.01 mmol, 1 mol%)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add BrettPhos Palladacycle G3 (7.8 mg), KOtBu (157 mg), and the aryl chloride (1.0 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress. These reactions are often complete within 1-4 hours.

  • Follow the workup and purification procedure as described in the previous protocol.

Quantitative Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of morpholine with various aryl halides, providing a comparative overview to guide your experimental design.

Aryl Halide (Ar-X)Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(I) Dimer (0.5)JohnPhos (0.5)NaOtBu (1.4)1,4-Dioxane801>95[18]
4-Chlorotoluene(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)1,4-Dioxane800.195[19]
4-Bromoanisole(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)1,4-Dioxane800.190[19]
2-Chlorotoluene(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)1,4-Dioxane800.494[19]
4-BromobenzonitrileXantPhos Pd G3 (5.0)-DBU (2.0)MeCN/Toluene1401High[14][15]
4-ChloroanisolePd Nanoparticles-NaOtBu (1.5)1,4-Dioxane120 (MW)0.1799[20]

Troubleshooting and Optimization: Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and strategies for optimization.

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are strictly anhydrous and degassed. The formation of palladium black is an indicator of catalyst decomposition.[8] Consider using a more robust preformed catalyst.

    • Insufficiently Active Catalyst System: For unreactive aryl halides (especially chlorides), switch to a more electron-rich and bulky ligand (e.g., from BINAP to RuPhos or BrettPhos).[8]

    • Base Quality: Use a fresh, high-purity batch of alkoxide base. The efficacy of the base is paramount.[8]

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote catalyst decomposition.[8]

  • Side Product Formation:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with amination. It is often exacerbated by the presence of water or impurities. Using a higher catalyst loading or a different ligand can sometimes mitigate this issue.

    • Homocoupling of Aryl Halides: This can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst system to accelerate the desired amination can be effective.

  • Steric Hindrance:

    • Ortho-Substituted Aryl Halides: These substrates can be particularly challenging due to steric hindrance, which can slow down the oxidative addition and reductive elimination steps.[21][22][23] Employing highly active, sterically demanding ligands like XPhos or BrettPhos is often necessary. Higher temperatures and longer reaction times may also be required.

By systematically evaluating and optimizing each component of the reaction, the Buchwald-Hartwig amination can be a highly reliable and efficient method for the synthesis of a wide array of phenylmorpholine derivatives.

References

  • Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Castillo, P. R., & Buchwald, S. L. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved February 13, 2026, from [Link]

  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Retrieved February 13, 2026, from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved February 13, 2026, from [Link]

  • Oldenhuis, N. J., et al. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 13, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Retrieved February 13, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Retrieved February 13, 2026, from [Link]

  • Palladium-catalyzed amination of morpholine with aryl chlorides. (2017). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Yong, F. F., & Teo, Y. C. (2010). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved February 13, 2026, from [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2018). PMC. Retrieved February 13, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved February 13, 2026, from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved February 13, 2026, from [Link]

  • Hartwig, J. F., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 13, 2026, from [Link]

  • Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. (2025). PubMed. Retrieved February 13, 2026, from [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. (2025). PMC. Retrieved February 13, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved February 13, 2026, from [Link]

  • Streamlining the synthesis of chemical drugs via palladium-catalysed oxidative amination. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Phenylmorpholines and analogues thereof. (2013). Google Patents.

Sources

Application Note: Scalable Synthesis of 2-(2-Chloro-4-fluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 2-(2-Chloro-4-fluorophenyl)morpholine Hydrochloride Salt Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 2-(2-chloro-4-fluorophenyl)morpholine hydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of neurokinin-1 (NK1) antagonists and monoamine reuptake inhibitors. Unlike generic procedures, this guide addresses specific synthetic challenges posed by the electron-deficient 2-chloro-4-fluoro aryl ring, offering a self-validating workflow that minimizes common side reactions such as N,N-dialkylation and regiochemical scrambling.

Introduction & Retrosynthetic Analysis

The 2-arylmorpholine moiety is a structural pharmacophore found in various bioactive agents, including appetite suppressants (e.g., phenmetrazine) and antidepressants (e.g., reboxetine analogs). The introduction of halogen atoms (Cl, F) on the phenyl ring modulates metabolic stability and lipophilicity, critical parameters in CNS drug design.

Synthetic Strategy

We employ a modified phenacyl bromide route . This approach is superior to the styrene oxide ring-opening method for electron-deficient rings because it avoids the regioselectivity issues often seen when attacking electron-poor epoxides.

Retrosynthetic Logic (DOT Diagram):

Retrosynthesis Target 2-(2-Chloro-4-fluorophenyl)morpholine HCl FreeBase Free Base Morpholine Target->FreeBase HCl Salt Formation Cyclization Diol Intermediate (1-(2-chloro-4-fluorophenyl)-2-((2-hydroxyethyl)amino)ethanol) FreeBase->Cyclization Acid-Mediated Cyclization AminoKetone Amino-Ketone Intermediate Cyclization->AminoKetone NaBH4 Reduction PhenacylBr 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone AminoKetone->PhenacylBr Ethanolamine Alkylation StartMat 2-Chloro-4-fluoroacetophenone PhenacylBr->StartMat Alpha-Bromination

Figure 1: Retrosynthetic pathway prioritizing the phenacyl bromide intermediate for regiocontrol.

Critical Process Parameters (CPPs)

To ensure reproducibility and high purity, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Stoichiometry (Step 2) Ethanolamine > 3.0 eqPrevents formation of the N,N-bis(phenacyl) impurity (dimerization).
Temperature (Step 1) < 25°C during Br2 additionPrevents poly-bromination of the aromatic ring.
Cyclization Acid 70-90% H2SO4 or neat H2SO4Weaker acids (HCl) may fail to effect cyclization on electron-deficient substrates; superacids cause decomposition.
Salt Formation Solvent Anhydrous Et2O or DioxaneMoisture leads to hygroscopic clumps rather than crystalline solid.

Detailed Experimental Protocol

Stage 1: Preparation of 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone

Note: This intermediate is a potent lachrymator. Work exclusively in a fume hood.

  • Charge: In a 500 mL round-bottom flask equipped with a pressure-equalizing addition funnel, dissolve 2-chloro-4-fluoroacetophenone (10.0 g, 58.0 mmol) in Glacial Acetic Acid (50 mL).

  • Initiation: Add a catalytic amount of HBr (33% in AcOH, 0.5 mL) to initiate enolization.

  • Bromination: Add a solution of Bromine (9.3 g, 3.0 mL, 58.0 mmol) in Acetic Acid (20 mL) dropwise over 60 minutes.

    • Checkpoint: Maintain internal temperature between 20–25°C. The orange color of bromine should dissipate rapidly upon hitting the solution.

  • Quench: Once the solution is pale yellow, pour the mixture into ice-cold water (200 mL).

  • Isolation: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with saturated NaHCO3 (until neutral) and brine. Dry over MgSO4 and concentrate in vacuo.

  • Yield: Expect ~13.5 g (92%) of a pale yellow oil or low-melting solid. Use immediately or store at -20°C.

Stage 2: Synthesis of the Morpholine Core (One-Pot Reduction/Cyclization)

This stage combines alkylation, reduction, and cyclization.

  • Alkylation:

    • Dissolve the crude bromide from Stage 1 (13.5 g, ~53 mmol) in dry THF (100 mL).

    • Cool to 0°C. Add Ethanolamine (9.7 g, 159 mmol, 3.0 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Validation: TLC (5% MeOH/DCM) should show complete consumption of the bromide.

  • Reduction:

    • Dilute the reaction mixture with Methanol (50 mL).

    • Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.5 g, 66 mmol) portion-wise over 30 minutes. Gas evolution (H2) will occur.

    • Stir for 2 hours at ambient temperature.

    • Workup: Quench with Acetone (10 mL), concentrate to remove organics, and partition the residue between Water and Ethyl Acetate. The organic layer contains the diol intermediate. Evaporate to dryness.

  • Cyclization:

    • Cool the crude diol (thick oil) in an ice bath.

    • Slowly add concentrated Sulfuric Acid (20 mL). The mixture will darken.

    • Heat to 140°C for 2 hours. Caution: Exothermic.

    • Neutralization: Pour the cooled acidic mixture onto crushed ice (200 g). Basify carefully with 50% NaOH solution to pH > 12.

    • Extraction: Extract the oily free base with DCM (3 x 100 mL). Dry (Na2SO4) and concentrate.[1]

Stage 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base oil in anhydrous Diethyl Ether (50 mL).

  • Precipitation: Cool to 0°C. Add 2M HCl in Diethyl Ether (or 4M in Dioxane) dropwise with vigorous stirring until pH < 3.

  • Filtration: A white precipitate will form immediately. Stir for 30 minutes to age the crystal.

  • Purification: Filter the solid under nitrogen. Recrystallize from Isopropanol/Ether if necessary to remove color.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid.
Identification 1H NMR (DMSO-d6)δ 9.5-10.0 (br s, 2H, NH2+), 7.5-7.2 (m, 3H, Ar-H), 4.8 (dd, 1H, Ar-CH-O), 3.0-4.0 (m, 6H, Morpholine ring).
Purity HPLC (C18, ACN/H2O)> 98.0% area AUC.
Mass Spec ESI-MS[M+H]+ = 216.1 (Free base mass).
Melting Point Capillary185–190°C (Typical for HCl salts of this class).

Mechanism of Action & Workflow Diagram

The cyclization step is the most critical. It proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the protonated amine-activated carbon, or via a dehydration mechanism involving a transient carbocation stabilized by the aryl ring (though less likely with electron-withdrawing groups).

Workflow Start Start: 2-Cl-4-F-Acetophenone Step1 1. Bromination (Br2/AcOH) Start->Step1 Activation Step2 2. Alkylation (Ethanolamine) Step1->Step2 SN2 Step3 3. Reduction (NaBH4) Step2->Step3 Hydride Transfer Step4 4. Cyclization (H2SO4, 140°C) Step3->Step4 Dehydration Final Final: HCl Salt Isolation Step4->Final Precipitation

Figure 2: Step-by-step synthetic workflow.

Safety & Handling

  • 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone: Severe lachrymator and skin irritant. Double-glove (Nitrile) and use a full-face shield.

  • Morpholine Derivatives: Potential biological activity (CNS).[2][3][4] Handle as a potent compound until toxicity is established.

  • Waste Disposal: Halogenated organic waste. Aqueous layers from the bromination step contain HBr and must be neutralized before disposal.

References

  • General Synthesis of 2-Phenylmorpholines

    • Source: Organic Chemistry Portal. "Synthesis of Morpholines."
    • URL:[Link]

  • Phenacyl Bromide Preparation (Organic Syntheses)

    • Title: p-Bromophenacyl Bromide.[5]

    • Source: Org.[2][5][6][7] Synth. 1929, 9, 20.

    • URL:[Link]

  • Cyclization Conditions for Morpholines

    • Title: Medicinal chemistry of 2,2,4-substituted morpholines.[8]

    • Source: PubMed (Abstract).
    • URL:[Link]

  • Reactivity of 2-Bromo-4-fluoroacetophenone

    • Title: The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.[6][9]

    • Source: Ningbo Inno Pharmchem Application Note.[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

minimizing racemization during 2-aryl morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization During 2-Aryl Morpholine Synthesis

Role: Senior Application Scientist Status: Active Support Ticket

Core Concept: The Benzylic Liability

Before troubleshooting specific steps, you must understand why your enantiomeric excess (ee) is eroding. 2-Aryl morpholines possess a structural vulnerability: the C2 benzylic center .

This position is chemically "amphoteric" regarding racemization:

  • Acidic Sensitivity (

    
     Risk):  The benzylic C-O bond is prone to cleavage under strong acidic conditions, generating a stabilized benzylic carbocation. Re-closure or nucleophilic attack on this planar cation results in immediate racemization.
    
  • Basic Sensitivity (Deprotonation): The proton at C2 is benzylic and adjacent to an ether oxygen. While not highly acidic (

    
    ), strong bases (e.g., NaH, KOtBu) used during alkylation steps can deprotonate this center, leading to thermodynamic equilibration (epimerization).
    
Visualizing the Risk

The following diagram illustrates the two primary pathways for stereochemical loss at the C2 position.

RacemizationPathways cluster_prevention Prevention Strategies Chiral Chiral 2-Aryl Morpholine (High ee) Cation Benzylic Carbocation (Planar/Achiral) Chiral->Cation Acid (H+) Sn1 Cleavage Carbanion Benzylic Carbanion (Planar/Achiral) Chiral->Carbanion Strong Base Deprotonation Racemic Racemic Mixture (50:50) Cation->Racemic Re-attack Carbanion->Racemic Reprotonation Strategy1 Use Sulfamidates (Avoids Cation) Strategy2 Mild Bases (Avoids Carbanion)

Caption: Figure 1. Dual pathways for racemization at the C2 benzylic center: Acid-catalyzed


 cleavage and Base-mediated deprotonation.

Master Protocols: Stereocontrolled Synthesis

Protocol A: The "Gold Standard" (Cyclic Sulfamidate Route)

Best for: Absolute stereocontrol. Mechanism: This route utilizes Double Inversion . The formation of the sulfamidate retains configuration, and the subsequent ring closure involves an


 attack that inverts it. If you start with (S)-phenylglycinol, you predictably obtain the (S)-morpholine (via double inversion logic if using specific nucleophiles) or (R) depending on the specific order of bond formation.

Step-by-Step Guide:

  • Sulfamidate Formation:

    • Reagents: Amino alcohol precursor, Thionyl chloride (

      
      ), then oxidation with 
      
      
      
      /
      
      
      .
    • Critical Control: Maintain temperature

      
       during 
      
      
      
      addition to prevent exothermic degradation.
  • Ring Closure (The Anti-Racemization Step):

    • Reagents: Nucleophile (e.g., chloroacetate or allyl halide equivalent), Base (

      
       or NaH).
      
    • Why it works: The cyclic sulfamidate is an "activated" electrophile. The nucleophile attacks via

      
      , strictly inverting the center. Unlike acid cyclization, no carbocation is formed.
      
    • Hydrolysis: Acidic hydrolysis of the sulfate intermediate. Note: This step must be brief to avoid the acid-risk mentioned in Fig 1.

ParameterSpecificationReason
Solvent DMF or AcetonitrilePromotes

kinetics (polar aprotic).
Temperature 0°C

RT
Heating >60°C increases risk of elimination vs substitution.
Stoichiometry 1.1 eq NucleophileExcess base promotes side-reactions.
Protocol B: Acid-Mediated Cyclization (The "Danger" Route)

Best for: Scale-up of simple substrates where slight ee erosion is acceptable. Common Issue: Users often report ee drops from 99% to 85% using


 or 

.

Troubleshooting the Acid Step: If you must use acid cyclization (e.g., cyclizing N-(2-hydroxyethyl)-phenylglycinol):

  • Use Lewis Acids instead of Brønsted Acids: Triflic acid (TfOH) or mild Lewis acids can sometimes drive cyclization at lower temperatures than

    
    .
    
  • Concentration Limit: High concentrations favor intermolecular reactions (oligomerization). Keep concentration

    
    .
    
  • Quench Cold: Never quench an acidic benzylic amine reaction hot. Cool to

    
     before adding base. The heat of neutralization + basic pH = rapid epimerization.
    

Emergency Recovery: Optical Resolution

If your synthesis has already suffered racemization (e.g., ee is 60-80%), do not discard the batch. 2-Aryl morpholines crystallize exceptionally well with tartaric acid derivatives.

Protocol: Resolution of 2-Phenylmorpholine Based on findings using Dibenzoyltartaric Acid (DBTA).

  • Salt Formation:

    • Dissolve crude morpholine (free base) in Ethanol/Water (9:1) .

    • Add 0.5 - 1.0 equivalents of (2R,3R)-(-)-Dibenzoyltartaric acid (for S-isomer targeting, verify specific rotation match).

  • Crystallization:

    • Heat to reflux until clear.

    • Cool slowly (1°C/min) to room temperature.

    • Critical: Do not stir vigorously during crystallization; this traps the "wrong" isomer.

  • Free Basing:

    • Filter crystals.

    • Partition between

      
       and 
      
      
      
      .
    • Warning: Limit exposure to NaOH. Extract immediately.

Data: Resolution Efficiency

Resolving AgentSolventYield (Salt)ee% (After 1 Recryst)
L-Tartaric AcidMeOH65%82%
(2R,3R)-DBTA EtOH/H2O 45% >98%
Mandelic AcidiPrOH30%75%

Advanced Troubleshooting (FAQ)

Q: My ee drops during the workup, not the reaction. Why? A: You are likely using a strong acid extraction followed by a hot basic quench.

  • Diagnosis: Benzylic amines are stable in acid or base, but the transition generates heat.

  • Fix: Use a buffered workup. Quench reactions into a phosphate buffer (pH 7) rather than direct NaOH. If basifying, use

    
     at 
    
    
    
    .

Q: I am using the Mitsunobu reaction for ring closure, but I see partial racemization. A: The Mitsunobu reaction (


/DIAD) typically proceeds with inversion. However, if the intermediate betaine is long-lived, or if the pKa of the pronucleophile is too high, the mechanism can shift.
  • Fix: Ensure your "acid" component (the nucleophile) has a pKa < 11. For morpholine closure, this often means activating the alcohol as a leaving group (tosylate) rather than using Mitsunobu directly on the alcohol if the nitrogen isn't sufficiently acidic (e.g., sulfonamide protected).

Q: Can I use metal catalysis to set the stereocenter? A: Yes. Palladium-catalyzed carboamination of amino-alkenes is a powerful alternative that avoids the "benzylic liability" of the amino-alcohol route entirely.

  • Reference: See Buchwald's or similar Pd-catalyzed protocols where the C-N bond is formed last, preserving the stereochemistry set in the backbone.

Decision Matrix (Workflow)

Use this flowchart to select the correct synthetic strategy based on your starting material and risk tolerance.

SynthesisDecision Start Start: Target Chiral 2-Aryl Morpholine Precursor Select Precursor Start->Precursor AminoAlc Chiral Amino Alcohol (e.g., Phenylglycinol) Precursor->AminoAlc Styrene Styrene / Alkene Precursor->Styrene Route1 Route A: Cyclic Sulfamidate (High Fidelity) AminoAlc->Route1 Preferred Route2 Route B: Acid Cyclization (High Risk) AminoAlc->Route2 Scale/Cost driven Route3 Route C: Pd-Catalyzed Carboamination Styrene->Route3 Check Check ee% Route1->Check Route2->Check Route3->Check Resolution Perform DBTA Resolution Check->Resolution ee < 95% Success Final Product (>98% ee) Check->Success ee > 98% Resolution->Success

Caption: Figure 2. Strategic decision tree for selecting synthetic routes and remediation steps.

References

  • ChemicalBook. (S)-2-phenylmorpholine synthesis and suppliers. (General procedure for acid-mediated cyclization). Link

  • Posakony, J. J., et al. (2003). 1,2-Cyclic Sulfamidates as Versatile Precursors to Thiomorpholines and Piperazines.[1] Organic Letters, 5(6), 811-814.[1] (Foundational protocol for sulfamidate ring closure). Link

  • Gao, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[2] Chemical Science. (Rh-catalyzed hydrogenation route).[2] Link

  • Testa, B. (1980). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. (Mechanistic insight into benzylic instability). Link

  • Bánhegyi, D. F., et al. (2022).[3] Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives. Molecules, 27(10).[3] (Protocol for DBTA resolution). Link

  • MacMillan, D. W. C., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (New radical-mediated method). Link

Sources

troubleshooting epoxide ring opening for morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties in synthesizing morpholine derivatives via epoxide ring opening. This is a deceptively complex transformation where the competition between regioselectivity (attack at


 vs 

), chemoselectivity (oligomerization vs cyclization), and stereocontrol often leads to "tarry" mixtures or stalled intermediates.

This guide moves beyond basic textbook mechanisms to address the practical failure points in drug discovery workflows, specifically focusing on the Amino Alcohol + Epoxide and Bis(nucleophile) + Epoxide routes.

Module 1: The "Stalled" Reaction (Kinetics & Catalysis)

User Issue: "My amine and epoxide are mixing, but conversion is <20% after 24 hours, or I see significant polymerization."

Diagnosis: Epoxides are strained, but sterically hindered amines (e.g., secondary amines or anilines) are poor nucleophiles. If you heat the reaction to force it, you trigger the homopolymerization of the epoxide (initiated by trace impurities or the amine itself).

The Solution: Lewis Acid Activation Do not rely on thermal activation alone. You must activate the epoxide oxygen to make it susceptible to nucleophilic attack without triggering cationic polymerization.

Recommended Protocol: Bismuth(III) Triflate Catalysis Bismuth(III) triflate [


] is water-tolerant, low-toxicity, and highly active for opening epoxides with electron-deficient or hindered amines.
ParameterStandard Thermal

Catalyzed
Benefit
Temperature Reflux (>80°C)RT - 40°CPrevents thermal degradation
Time 12 - 48 Hours1 - 4 HoursHigh throughput
Stoichiometry Excess Amine (3-5 equiv)1:1 EquimolarAtom economy
Solvent EtOH/MeOHMeCN or

Green chemistry compatible

Step-by-Step Protocol (Bi-Catalyzed):

  • Dissolve epoxide (1.0 mmol) and amine (1.0 mmol) in Acetonitrile (MeCN) (2 mL).

  • Add

    
     (1–5 mol%, typically 10 mg).
    
  • Stir at Room Temperature. Monitor via TLC/LCMS every 30 mins.

  • Quench: Add water. The catalyst hydrolyzes/precipitates or partitions into the aqueous phase.

  • Workup: Extract with EtOAc.

Critical Insight: If using microwave irradiation , combine with


.[1] The synergy reduces reaction times to <10 minutes and suppresses side reactions by minimizing the thermal window.

Module 2: Regioselectivity (The "Wrong Isomer" Problem)

User Issue: "I am getting a mixture of regioisomers, or the nucleophile is attacking the more substituted carbon when I want the terminal attack."

The Mechanism: Regioselectivity is a tug-of-war between Sterics (


)  and Electronics (

-like)
.
  • Basic/Neutral Conditions: The amine attacks the least hindered carbon (Terminal).

  • Acidic/Lewis Acid Conditions: The epoxide oxygen is coordinated/protonated. The bond weakens at the carbon that can best stabilize the partial positive charge (Internal/Substituted).

Troubleshooting Decision Tree:

Regioselectivity Start Target Regioisomer? LessHindered Attack at Less Hindered Carbon Start->LessHindered Standard MoreSubstituted Attack at More Substituted Carbon Start->MoreSubstituted Inverted Condition1 Use Basic/Neutral Conditions LessHindered->Condition1 Condition2 Use Strong Lewis Acid (Bi(OTf)3, Yb(OTf)3) MoreSubstituted->Condition2 Solvent1 Protic Solvent (MeOH, EtOH) Condition1->Solvent1 Enhances SN2 Warning Warning: High Temp Promotes Mix Condition1->Warning Solvent2 Non-Polar/Aprotic (DCM, MeCN) Condition2->Solvent2 Enhances Cation Stability

Figure 1: Decision logic for controlling regioselectivity in epoxide ring opening.

Corrective Actions:

  • To favor Terminal Attack: Use Silica-bonded S-sulfonic acid (SBSSA) or simple basic alumina. Avoid soluble Lewis acids. Use methanol as solvent (hydrogen bonding assists opening but maintains

    
     character).
    
  • To favor Internal Attack: Use

    
      or 
    
    
    
    in DCM. The catalyst coordinates the oxygen, lengthening the C-O bond at the substituted center.

Module 3: Cyclization Failure (The "Open Chain" Trap)

User Issue: "I formed the amino-alcohol intermediate, but it won't close to form the morpholine ring."

Diagnosis: Morpholine formation requires a second


 displacement. If you started with an epoxide and a primary amine, you now have a secondary amine and a free alcohol. To close the ring, you usually need a leaving group (LG) already present (e.g., using epichlorohydrin) or you must activate the alcohol.

Scenario A: The Epichlorohydrin Route (One-Pot) Reaction: Amine + Epichlorohydrin


 Amino-chlorohydrin 

Epoxide

Morpholine.
  • Failure Mode: The intermediate epoxide forms but the final closure is too slow, leading to intermolecular dimerization (piperazines).

  • Fix: Use Lithium Perchlorate in Diethyl Ether (LPDE) . The high concentration of

    
     acts as a Lewis acid to facilitate the closure while the perchlorate stabilizes the transition state.
    

Scenario B: The Diol Activation Route Reaction: Epoxide + Amino Alcohol


 Bis(hydroxy) amine.
  • Failure Mode: You have two -OH groups and a secondary amine. It will not cyclize spontaneously.

  • Fix: You must convert the alcohol to a leaving group in situ or use a dehydration catalyst.

    • Method:Appel Reaction conditions (

      
      , 
      
      
      
      ) or Mitsunobu cyclization (if stereochemistry allows).

Pathway Visualization:

MorpholinePath Reactants Primary Amine + Epichlorohydrin Intermed1 Chlorohydrin Intermediate Reactants->Intermed1 Step 1: Opening Epoxide2 In Situ Epoxide (Aziridinium Path) Intermed1->Epoxide2 Base Induced Morpholine Target Morpholine Epoxide2->Morpholine Intramolecular Cyclization (Fast) Dimer Dimer/Oligomer (SIDE PRODUCT) Epoxide2->Dimer Intermolecular (If Conc. too high) Control Control: High Dilution & Lewis Acid Control->Epoxide2

Figure 2: Kinetic pathway distinguishing between successful cyclization and oligomerization.

FAQ: Rapid Fire Troubleshooting

Q: Can I use water as a solvent? A: Yes, especially with surfactant-type catalysts (e.g., Scandium Triflate). However, water can compete as a nucleophile, forming 1,2-diols (hydrolysis). If you see diols, switch to Acetonitrile or Nitromethane .

Q: My chiral center scrambled. Why? A: If you used strong acid catalysis or high heat, the reaction likely proceeded via an


-like transition state (carbocation character), leading to racemization. Switch to 

at Room Temperature
or use Microwave irradiation to preserve stereochemistry via a concerted mechanism.

Q: How do I remove the Lewis Acid catalyst? A: Most metal triflates (


, 

,

) are water-soluble. A simple aqueous wash is sufficient. For solid-supported catalysts (SBSSA), simple filtration works.

References

  • Microwave-Assisted Bismuth Catalysis

    • Title: Bismuth(III) salts as catalysts in epoxide opening by amines.[1][2][3]

    • Source: ResearchG
    • URL:

  • Regioselectivity & Solvent Effects

    • Title: Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid.[4]

    • Source: SciELO México.
    • URL:

  • Lewis Acid Catalyzed Morpholine Synthesis

    • Title: Lewis Acid Mediated Intramolecular C-O Bond Formation of Alkanol-Epoxide Leading to Substituted Morpholine Deriv
    • Source: ResearchG
    • URL:

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Morpholine-Based Chalcones.[5]

    • Source: NCBI / PMC.
    • URL:

Sources

Technical Support Center: Optimizing Chiral HPLC Separation of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chiral High-Performance Liquid Chromatography (HPLC) method development and optimization. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome separation hurdles efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when beginning a new chiral separation project for morpholine derivatives.

Q1: Why is chiral separation of morpholine derivatives important?

A: Chirality plays a pivotal role in the pharmacological and toxicological profiles of many drug candidates.[1] Morpholine rings are common scaffolds in pharmaceuticals, and their derivatives often possess one or more stereogenic centers. The spatial arrangement of substituents can lead to significant differences in how enantiomers interact with biological targets. Regulatory agencies worldwide require the stereoisomeric composition of chiral drugs to be well-defined, making robust enantioselective analytical methods essential for drug discovery, development, and quality control.

Q2: What is the first step in developing a new chiral HPLC method for a morpholine derivative?

A: The most critical first step is selecting and screening a set of appropriate Chiral Stationary Phases (CSPs).[2][3] A trial-and-error approach can be time-consuming.[2] A more effective strategy is to screen a diverse set of CSPs, particularly polysaccharide-based (cellulose and amylose derivatives) and macrocyclic glycopeptide-based columns, under different modes of operation (Normal Phase, Reversed-Phase, Polar Organic).[2][4][5] This initial screening will quickly identify the most promising column and mobile phase combinations for your specific analyte.[3][4]

Q3: What are the primary modes of separation in chiral HPLC, and which is best for morpholine derivatives?

A: The three primary modes are Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) mode.

  • Normal Phase (NP): Uses non-polar solvents like hexane or heptane with a polar alcohol modifier (e.g., ethanol, isopropanol). It often provides excellent selectivity for chiral compounds.

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. It is compatible with many sample types and LC-MS applications.

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer unique selectivity and is gaining popularity.[6]

The "best" mode depends on the specific morpholine derivative's structure and polarity. Due to the polar nature of the morpholine ring, all three modes should be considered during initial screening.

Q4: My morpholine derivative is a basic compound. Do I need to add an additive to the mobile phase?

A: Yes, it is highly recommended. For basic analytes like many morpholine derivatives, poor peak shape (tailing) and low resolution can occur due to strong interactions with the silica surface of the CSP. Adding a basic additive, such as diethylamine (DEA), ethanolamine, or butylamine (typically at 0.1-0.5%), to the mobile phase is necessary to improve peak symmetry and achieve optimal separation.[7] Similarly, acidic compounds benefit from acidic additives like trifluoroacetic acid (TFA) or formic acid.[7][8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chiral HPLC separation of morpholine derivatives.

Issue 1: Poor or No Resolution (Rs < 1.5)

Q: I see only one peak or two poorly resolved peaks for my racemic morpholine derivative. What should I do first?

A: The first step is to systematically evaluate the fundamental parameters of your method: the Chiral Stationary Phase (CSP) and the mobile phase composition. The goal of chiral chromatography is to create a transient diastereomeric complex between the analyte and the stationary phase, and the stability of this complex dictates the separation.[3]

Troubleshooting Protocol:

  • Confirm CSP Selection: Not all CSPs work for all compounds. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point.[1][5] If you have screened only one column, expand your screening to include several different CSPs (e.g., Chiralpak IA/IB/IC, Lux Cellulose-1/Cellulose-2, Chirobiotic V/T).[3][5]

  • Optimize Mobile Phase Strength: The concentration of the alcohol modifier (e.g., ethanol, isopropanol) in Normal Phase is critical.

    • If peaks elute too quickly (low k'): Decrease the percentage of the alcohol modifier. This increases retention time and allows for more interaction with the CSP, potentially improving resolution.

    • If peaks are too retained or broad: Increase the percentage of the alcohol modifier to reduce retention.[9]

  • Change the Alcohol Modifier: The type of alcohol can dramatically alter selectivity. If ethanol doesn't provide separation, try isopropanol or n-butanol. The change in the alcohol's structure affects the hydrogen bonding and steric interactions that govern chiral recognition.

  • Adjust Mobile Phase Additives: For basic morpholine derivatives, ensure a basic additive (e.g., 0.1% DEA) is present in NP or PO modes.[7] In RP mode, adjust the pH of the aqueous portion with buffers or additives (e.g., ammonium formate). The ionization state of the analyte is crucial for interaction with the CSP.[10]

  • Lower the Temperature: Decreasing the column temperature (e.g., from 25°C to 15°C or 10°C) generally increases chiral selectivity by enhancing the weaker bonding forces responsible for chiral recognition.[4][11]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My enantiomer peaks are resolved but show significant tailing. What is the cause and how can I fix it?

A: Peak tailing in chiral chromatography, especially for basic compounds like morpholines, is often caused by secondary, undesirable interactions between the analyte and the stationary phase or by mass overload.

Troubleshooting Protocol:

  • Introduce/Optimize Mobile Phase Additive: This is the most common solution for basic analytes.

    • Cause: The basic nitrogen in the morpholine ring can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to tailing.

    • Solution: Add a small concentration (0.1% - 0.5%) of a basic modifier like Diethylamine (DEA) or Ethanolamine to your mobile phase.[7] This additive competes with the analyte for the active sites, masking them and resulting in more symmetrical peaks.[8]

  • Check Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and re-inject. If peak shape improves, mass overload was the issue.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be the same as or weaker than the mobile phase.

    • Cause: Dissolving the sample in a solvent much stronger than the mobile phase can cause the sample band to spread improperly at the column inlet, leading to peak distortion.[12]

    • Solution: Dissolve your sample directly in the initial mobile phase whenever possible.

Issue 3: Irreproducible Retention Times and/or Resolution

Q: My retention times are shifting between injections, and the resolution is inconsistent. What could be the problem?

A: Irreproducible results are often linked to insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition.[13] Chiral columns can be particularly sensitive to these variables.

Troubleshooting Protocol:

  • Ensure Proper Column Equilibration: Chiral columns, especially in NP mode, can require longer equilibration times than standard achiral columns.

    • Solution: When changing mobile phase composition, flush the column with at least 10-20 column volumes of the new mobile phase.[4] For some CSPs, equilibration can take up to an hour or more.[4]

  • Control Column Temperature: Temperature has a significant effect on both retention and selectivity in chiral separations.[4][11]

    • Solution: Use a column oven and maintain a constant temperature (e.g., 25 °C ± 1 °C) for all analyses.[4] Even small fluctuations in ambient lab temperature can cause retention time drift.

  • Check for Mobile Phase "Memory Effects": Some additives, particularly acids and bases, can be strongly retained by the CSP and alter its performance even after they have been removed from the mobile phase.[14]

    • Solution: If you suspect a memory effect after using a strong additive, a dedicated column flushing procedure may be required.[14] Always dedicate a column to a specific mobile phase system (e.g., NP with basic additives) if possible.

  • Verify Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common source of irreproducibility.

    • Solution: Ensure mobile phase components are measured accurately. If using additives, ensure they are fresh and added precisely. Degas the mobile phase properly to avoid bubble formation in the pump.[13]

Section 3: Systematic Method Development Workflow

Developing a robust chiral separation method requires a logical and systematic approach. The following workflow and diagram illustrate a proven strategy for success.

Protocol: Step-by-Step Method Development
  • Analyte Characterization: Determine the pKa, solubility, and UV absorbance maxima of your morpholine derivative. This information will guide the initial choice of mobile phase, additives, and detector settings.

  • Primary CSP Screening:

    • Select 3-6 CSPs with diverse chemistries (e.g., two cellulose-based, two amylose-based, one macrocyclic glycopeptide).

    • Screen each column under a standard set of conditions for NP, RP, and PO modes. (See Table 1 for examples).

    • Goal: Identify any condition that shows partial or full separation.

  • Secondary Optimization:

    • Take the most promising conditions from the initial screen.

    • Systematically optimize the mobile phase composition (e.g., vary the percentage and type of alcohol modifier).

    • Optimize the concentration and type of additive (e.g., screen DEA vs. butylamine for a basic analyte).

  • Tertiary Optimization:

    • Fine-tune the separation by optimizing temperature and flow rate. Lower flow rates often benefit chiral separations.[4]

    • Evaluate the method for robustness by making small, deliberate changes to the optimized parameters.

Table 1: Example Primary Screening Conditions
ModeChiral Stationary Phase (CSP)Mobile PhaseAdditive
Normal Phase (NP) Lux Cellulose-1, Chiralpak IAn-Hexane / Isopropanol (90:10)0.1% DEA
Normal Phase (NP) Lux Amylose-1, Chiralpak ADn-Hexane / Ethanol (85:15)0.1% DEA
Reversed-Phase (RP) Lux i-Cellulose-5, Chirobiotic V2Acetonitrile / 10mM NH4HCO3 (60:40)None
Polar Organic (PO) Chiralpak ICAcetonitrile / Methanol (50:50)0.1% DEA

Note: DEA (Diethylamine) is used for basic analytes. For acidic analytes, replace with 0.1% TFA (Trifluoroacetic acid).

Method Development Workflow Diagram

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Start: Racemic Morpholine Derivative Screen_CSPs Screen 4-6 Diverse CSPs (Polysaccharide & Glycopeptide) Start->Screen_CSPs Screen_Modes Test in NP, RP, & PO Modes Screen_CSPs->Screen_Modes Eval_Screen Evaluate Screening Results Screen_Modes->Eval_Screen Eval_Screen->Screen_CSPs No Separation Opt_MP Optimize Mobile Phase (% Modifier, Modifier Type) Eval_Screen->Opt_MP Partial or Full Separation Found Opt_Add Optimize Additive (Type & Concentration) Opt_MP->Opt_Add Opt_Temp Optimize Temperature & Flow Rate Opt_Add->Opt_Temp Eval_Opt Resolution & Peak Shape Acceptable? Opt_Temp->Eval_Opt Eval_Opt->Opt_MP No, Re-optimize Robust Robustness Testing Eval_Opt->Robust Yes Final Final Method Robust->Final

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Decision Tree: Poor Resolution

TroubleshootingPoorResolution Start Problem: Poor Resolution (Rs < 1.5) Check_k Is retention (k') optimal? (2 < k' < 10) Start->Check_k Adjust_Modifier Adjust % Alcohol Modifier (e.g., IPA, EtOH) Check_k->Adjust_Modifier No Change_Modifier Change Alcohol Modifier Type (e.g., EtOH -> IPA) Check_k->Change_Modifier Yes Adjust_Modifier->Check_k Check_Additive Is correct additive present? (e.g., 0.1% DEA for base) Change_Modifier->Check_Additive Add_Additive Add/Optimize Additive Check_Additive->Add_Additive No Lower_Temp Decrease Column Temperature (e.g., to 15°C) Check_Additive->Lower_Temp Yes Add_Additive->Check_Additive Change_CSP Screen a Different CSP Lower_Temp->Change_CSP Success Resolution Achieved Lower_Temp->Success If successful Change_CSP->Start

Caption: A decision tree for troubleshooting poor chiral resolution.

References

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC column selection and method development guide (Sigma-Aldrich). Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of the review articles dealing with enantioselective separation in HPLC published in the period between January 2008 and May 2011. Retrieved from [Link]

  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]

  • LCGC International. (2017, June 1). Trends in Enantioselective High Performance Liquid Chromatography. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • MDPI. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Retrieved from [Link]

  • PubMed. (2005, September 30). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Retrieved from [Link]

Sources

Technical Support Center: Palladium Impurity Removal in Morpholine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the removal of palladium impurities from morpholine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of products from palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.

This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems you might be facing in a direct question-and-answer format.

Q1: I've used a scavenger resin, but my product still shows high levels of palladium contamination. What could be the issue?

A1: This is a common issue that can often be resolved by systematically evaluating several factors. The efficacy of a scavenger resin is not absolute and depends on the specific reaction conditions.

  • Incorrect Scavenger Selection: The choice of scavenger is critical and is influenced by the oxidation state of the palladium species in your reaction mixture.[1] Thiol-based scavengers, for example, are often effective for Pd(II) complexes.[1]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[1] The choice of scavenger can be system-dependent, affected by the product, solvent, temperature, and additives.[2]

  • Insufficient Amount of Scavenger: Using too little scavenger will lead to incomplete palladium removal.

    • Solution: A typical starting point is to use 5 equivalents of the scavenger relative to the palladium catalyst.[1] You may need to increase this ratio for particularly stubborn impurities.

  • Suboptimal Scavenging Conditions: Temperature and reaction time significantly impact scavenger efficiency.

    • Solution: Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating can sometimes enhance their performance.[1] Monitor the palladium removal progress by taking aliquots at different time points and analyzing them.

  • Palladium State: The palladium in your reaction might not be in a form that is readily captured by the scavenger. For instance, palladium can form colloidal nanoparticles (palladium black) which can be difficult to scavenge.[3][4]

    • Solution: Consider a pre-treatment step to break down palladium complexes or aggregates. This could involve the addition of an oxidizing agent or a ligand that facilitates the dissolution of palladium black.

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how do I deal with it?

A2: The black precipitate is likely palladium black, which is an inactive, aggregated form of palladium(0).[3][5] Its formation is a common catalyst deactivation pathway and can lead to incomplete reactions and difficulties in purification.[3]

  • Causes of Palladium Black Formation:

    • Ligand Degradation or Insufficient Ligand: The ligand plays a crucial role in stabilizing the active Pd(0) catalyst.[3] If the ligand degrades or if there is an insufficient amount, the palladium atoms can aggregate.

    • Presence of Oxygen: Oxygen can promote the agglomeration of palladium nanoparticles.[5]

    • High Temperatures: Excessive heat can lead to ligand dissociation and subsequent palladium aggregation.

  • Solutions and Prevention:

    • Optimize Ligand Choice and Loading: Employ robust ligands that are known to stabilize the catalytic species effectively. Ensure you are using the correct ligand-to-palladium ratio.

    • Degas Solvents and Use an Inert Atmosphere: Thoroughly degas your solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen exposure.[5]

    • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures.

    • Removal of Palladium Black: If palladium black has already formed, it can often be removed by filtration through a pad of celite.[6] However, this may not remove finely dispersed nanoparticles. In such cases, a subsequent treatment with a scavenger or activated carbon is recommended.

Q3: My attempts at recrystallization are not effectively removing the palladium impurities. Why is this happening?

A3: While recrystallization can be a powerful purification technique, it's not always a guaranteed method for removing palladium.

  • Co-crystallization: The palladium impurity may co-crystallize with your product, especially if there is a strong interaction between your product and the palladium species.[7]

  • High Initial Palladium Concentration: If the initial concentration of palladium is very high, a single recrystallization may not be sufficient to bring it down to acceptable levels.[8]

  • Choice of Solvent System: The solvent system used for recrystallization is crucial. An inappropriate solvent system might not effectively differentiate between your product and the palladium-containing impurities.

  • Solutions:

    • Sequential Purification: Combine recrystallization with another purification method. For instance, treat the crude product with a scavenger or activated carbon before recrystallization.[9][10]

    • Multiple Recrystallizations: In some cases, multiple recrystallizations may be necessary.[8] However, be mindful of the potential for significant product loss.[7]

    • Screening of Solvents: Experiment with different solvent systems to find one that maximizes the precipitation of your product while keeping the palladium impurities in the mother liquor.

Section 2: Frequently Asked Questions (FAQs)

What are the most common methods for removing palladium from morpholine coupling reactions?

The most common and effective methods include:

  • Scavenger Resins: These are solid supports (typically silica or polystyrene) functionalized with groups that chelate palladium, such as thiols, thioureas, and amines.[2][11][12]

  • Activated Carbon: A cost-effective and often highly effective method for adsorbing palladium.[2][11]

  • Recrystallization: Can be effective, but as discussed above, it has its limitations.[7]

  • Chromatography: Column chromatography can remove a significant portion of palladium, but often a subsequent scavenging step is required to reach very low levels.[9]

  • Precipitation/Extraction: In some cases, palladium can be precipitated out of solution or extracted into an aqueous phase.[13]

How do I choose the right palladium removal method?

The optimal method depends on several factors:

  • Scale of the reaction: For small-scale lab work, scavenger resins are convenient. For larger-scale industrial processes, the cost of activated carbon might be more attractive.[2]

  • Target palladium level: For active pharmaceutical ingredients (APIs), stringent limits (often <10 ppm) necessitate highly efficient methods like scavenging or a combination of techniques.[8][14]

  • Nature of the product: The solubility and stability of your product will influence the choice of solvents and conditions for scavenging or recrystallization.

  • Cost and time constraints: Activated carbon is generally less expensive than specialized scavenger resins.[11] Scavenging can be faster than multiple recrystallizations.[7]

What is the mechanism of a Buchwald-Hartwig amination reaction with morpholine?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[15] The catalytic cycle generally proceeds through the following key steps:[15][16][17]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, and a base removes a proton from the nitrogen atom.

  • Reductive Elimination: The aryl group and the morpholino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

How can I quantify the amount of residual palladium in my sample?

The standard and most accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[18] Other methods like atomic absorption spectroscopy and X-ray fluorescence are also used.[18] For a more rapid, semi-quantitative assessment during process development, catalysis-based fluorometric methods can be employed.[19]

Section 3: Experimental Protocols & Data

Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger

This protocol provides a general procedure for using a common type of palladium scavenger.

Materials:

  • Crude reaction mixture containing the product and palladium catalyst.

  • Thiol-functionalized silica gel (e.g., SiliaMetS Thiol, ISOLUTE® Si-TMT).

  • An appropriate organic solvent in which the product is soluble.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

Procedure:

  • Dissolve the Crude Product: After the initial work-up of your morpholine coupling reaction, dissolve the crude product in a suitable organic solvent.

  • Add the Scavenger: Add the thiol-based silica scavenger to the solution. A typical starting amount is 5-10 weight equivalents relative to the theoretical amount of palladium.

  • Stir the Mixture: Stir the suspension at room temperature for 2-4 hours. In some cases, gentle heating (e.g., 40-50 °C) can improve the scavenging efficiency.

  • Monitor Progress (Optional): If possible, take small aliquots of the solution at different time points, filter, and analyze for palladium content to determine the optimal scavenging time.

  • Filter the Mixture: Once the scavenging is complete, filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger resin.

  • Wash the Resin: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Palladium Removal using Activated Carbon

Activated carbon is a versatile and economical choice for palladium removal.

Materials:

  • Crude reaction mixture.

  • Activated carbon (e.g., Darco KB-B).

  • An appropriate organic solvent.

  • Celite.

  • Filtration apparatus.

Procedure:

  • Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent.

  • Add Activated Carbon: Add activated carbon to the solution. A common starting point is 0.1 to 0.5 weight equivalents relative to the crude product.

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 45 °C) for 2-18 hours.[2] The optimal time will depend on the specific reaction.

  • Filter the Mixture: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that activated carbon can be very fine, so a good filter bed is essential.

  • Wash the Carbon: Wash the activated carbon cake thoroughly with fresh solvent to minimize product loss, as some products can adsorb to the carbon.[2]

  • Concentrate the Filtrate: Combine the filtrate and washings and concentrate to obtain the purified product.

  • Analyze for Residual Palladium: Analyze the final product for palladium content using ICP-MS.

Data Summary: Comparison of Palladium Removal Methods

The following table summarizes typical efficiencies of different palladium removal techniques. Note that actual performance will vary depending on the specific reaction conditions.

Purification MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Scavenger Resins 500 - 5000[10]< 10[2][9]High selectivity, mild conditionsHigher cost than activated carbon
Activated Carbon 300 - 1500[2][8]< 5[2]Low cost, high efficiencyPotential for product loss via adsorption[2]
Recrystallization (single) ~1300[7]~200[7]Can provide high purity productMay not be effective for all systems, potential for product loss
Column Chromatography 500 - 5000[10]> 100 in some cases[9]Good for general purificationOften insufficient for reaching very low Pd levels alone[9]

Section 4: Visualizations

Workflow for Selecting a Palladium Removal Strategy

G start Crude Product from Morpholine Coupling quantify_pd Quantify Initial Palladium Level (ICP-MS) start->quantify_pd high_pd High Pd (>100 ppm) quantify_pd->high_pd low_pd Low Pd (<100 ppm) quantify_pd->low_pd scavenging Scavenging (Resin or Activated Carbon) high_pd->scavenging Yes chromatography Column Chromatography high_pd->chromatography Alternative first step recrystallization Recrystallization low_pd->recrystallization Yes quantify_pd_after_scavenge Quantify Pd Level scavenging->quantify_pd_after_scavenge Post-treatment Analysis quantify_pd_after_recryst Quantify Pd Level recrystallization->quantify_pd_after_recryst Post-treatment Analysis chromatography->scavenging If still high Pd final_product Final Product (Verify Pd < 10 ppm) re_evaluate Re-evaluate Strategy quantify_pd_after_scavenge->final_product < 10 ppm quantify_pd_after_scavenge->re_evaluate > 10 ppm quantify_pd_after_recryst->scavenging > 10 ppm quantify_pd_after_recryst->final_product < 10 ppm G cluster_solution Solution Phase cluster_resin Solid Scavenger Resin Pd_complex Soluble Pd(II) Complex [L-Pd-Product] Chelation Chelation of Palladium by Thiol Groups Pd_complex->Chelation Diffusion to resin surface Resin Silica or Polymer Support with Thiol Groups (-SH) Resin->Chelation Immobilized_Pd Immobilized Pd on Resin [Resin-S-Pd-L] Chelation->Immobilized_Pd Forms stable complex Filtration Filtration Immobilized_Pd->Filtration Separation Purified_Product Purified Product in Solution Filtration->Purified_Product Clean Filtrate

Caption: Mechanism of palladium removal by a thiol-functionalized scavenger.

References

  • Removal of palladium (Pd) catalysts . Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium catalyst recovery using scavenger resin . SpinChem. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen . The Journal of Organic Chemistry - ACS Publications. (2024-05-28). [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. (2014-10-27).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development - ACS Publications. (2023-09-06). [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques . ACS Medicinal Chemistry Letters. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques . PMC. (2022-01-20). [Link]

  • Method of removing palladium.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing). (2025-01-22). [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. (2023-06-30). [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... . ResearchGate. [Link]

  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts . [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution . ResearchGate. [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions . Organometallics - ACS Publications. (2014-07-31). [Link]

  • oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts . Johnson Matthey Technology Review. (2013-10-01). [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients . ResearchGate. (2025-08-07). [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a) . [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts . Ingenta Connect. [Link]

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? . ResearchGate. (2015-05-24). [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend . PMC. [Link]

  • Your trick to remove residual palladium . Reddit. (2025-09-19). [Link]

  • Proposed mechanism of agglomeration of Pd into inactive Pd black for... . ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Organic Process Research & Development - ACS Publications. (2022-07-10). [Link]

  • Formation of palladium black during Suzuki coupling . Reddit. (2022-12-04). [Link]

  • Recrystallization help . Reddit. (2022-08-01). [Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals? . Biotage. (2023-01-20). [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents . ResearchGate. (2025-08-09). [Link]

  • Role of palladium catalyst in cross-coupling reactions . [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development - ACS Publications. (2023-09-06). [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. (2010-10-06). [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . PMC. (2023-06-20). [Link]

  • Metal Scavenger User Guide . Biotage. [Link]

Sources

overcoming steric hindrance in 2-(2-Chloro-4-fluorophenyl)morpholine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-2026-0213 Topic: Overcoming Steric Hindrance in 2-(2-Chloro-4-fluorophenyl)morpholine Substitution Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with nucleophilic substitution on the sterically hindered 2-(2-Chloro-4-fluorophenyl)morpholine scaffold. The ortho-chloro substituent on the phenyl ring, combined with the bulky morpholine moiety, presents a significant steric barrier to standard C-N bond formation, often leading to low yields or complete reaction failure.

This document provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established organometallic principles, particularly Palladium-catalyzed Buchwald-Hartwig amination. Our goal is to equip you with the knowledge to rationally design experiments, diagnose issues, and successfully synthesize your target compounds.

Troubleshooting Guide: Low Yield & Reaction Failure

This section addresses the most common issue encountered with this substrate: poor or non-existent product formation. We will proceed through a logical workflow to diagnose and resolve the underlying problems.

Q1: I'm observing low to no conversion of my 2-(2-Chloro-4-fluorophenyl)morpholine when reacting it with a primary/secondary amine. What is the most likely cause?

Answer: The primary culprit is almost certainly severe steric hindrance around the reaction center. The ortho-chloro group on the phenyl ring effectively shields the carbon atom from nucleophilic attack. This steric clash can inhibit two key steps in the catalytic cycle of a Buchwald-Hartwig amination:

  • Oxidative Addition: While generally feasible, the subsequent steps are hindered.

  • Reductive Elimination: This is often the turnover-limiting step for sterically demanding substrates.[1][2] The bulky groups prevent the palladium center from adopting the correct geometry needed to form the C-N bond and regenerate the Pd(0) catalyst.

A standard catalyst system (e.g., Pd(OAc)₂ with a simple phosphine ligand) lacks the necessary architecture to overcome this barrier.

Q2: My reaction has stalled. How do I systematically troubleshoot the issue?

Answer: A stalled reaction requires a systematic optimization approach. We recommend following this workflow, addressing the most critical components first: the catalyst system (palladium precursor and ligand), the base, and the solvent.

G cluster_0 Troubleshooting Workflow for Stalled Reaction start Problem: Low/No Product Yield purity Step 1: Verify Starting Material Purity & Integrity (Aryl Halide, Amine, Solvent, Base) start->purity Begin Diagnosis catalyst Step 2: Optimize Catalyst System (Focus on Ligand Selection) purity->catalyst Purity Confirmed base Step 3: Screen Bases (Steric hindrance & strength are key) catalyst->base Yield Still Low conditions Step 4: Adjust Reaction Conditions (Temperature & Solvent) base->conditions Yield Still Low success Reaction Successful conditions->success Optimization Complete

Caption: A logical workflow for troubleshooting a stalled C-N coupling reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic choices for overcoming steric hindrance in this specific transformation.

Q1: Which catalyst systems are most effective for coupling amines to the 2-(2-Chloro-4-fluorophenyl) scaffold?

Answer: For sterically congested aryl chlorides, the choice of ligand is paramount. You require a ligand that is both highly electron-rich to promote oxidative addition and exceptionally bulky to facilitate the crucial reductive elimination step.[3][4] Catalyst systems based on dialkylbiaryl phosphine ligands are the industry standard for this challenge.

The bulky, three-dimensional architecture of these ligands creates a wider "bite angle" and a more open coordination sphere around the palladium atom, which helps to accommodate the hindered substrates and promotes the final bond-forming step.[5][6]

Recommended Catalyst Systems:

LigandPalladium PrecursorTypical Loading (mol%)Key Advantages
BrettPhos Pd₂(dba)₃ or BrettPhos Palladacycle1-2%Excellent for a wide range of hindered primary and secondary amines.[6]
RuPhos Pd₂(dba)₃ or RuPhos Palladacycle1-2%Broad scope, often effective where other ligands fail; robust and air-stable precatalysts available.[7]
tBuXPhos Pd₂(dba)₃1-3%Highly active for challenging couplings, including those with electron-deficient anilines.
Josiphos Ligands Pd(OAc)₂2-4%Bidentate ferrocene-based ligands known for high thermal stability and efficiency.[3]

Note: Using pre-formed palladacycle precatalysts is highly recommended. They offer greater air stability, are easier to handle, and often lead to more reproducible results and lower catalyst loadings.[8]

Q2: How does the choice of base impact the reaction outcome?

Answer: The base plays a critical role. It must be strong enough to deprotonate the amine (or the N-H bond in the intermediate Pd-complex) but not so reactive that it causes catalyst decomposition or unwanted side reactions. For hindered couplings, a bulky, non-nucleophilic base is often preferred.

  • Strongly Recommended: Lithium bis(trimethylsilyl)amide (LHMDS ) or Sodium/Potassium tert-butoxide (NaOtBu , KOtBu ). These bases are highly effective and their bulky nature can prevent coordination to the palladium center, which might otherwise inhibit catalysis.[2][9]

  • Use with Caution: Weaker bases like K₂CO₃ or Cs₂CO₃ are typically insufficient for these challenging couplings unless the amine is exceptionally acidic.

  • Hydroxide Bases: Recent developments have shown that hydroxide bases can be used with specialized ligands like KPhos, which are designed to prevent catalyst decomposition via hydroxylation.[1][2][10]

Q3: What is the optimal solvent for this reaction?

Answer: The ideal solvent must dissolve all reagents and maintain the catalyst's stability and activity at elevated temperatures. The polarity of the solvent can significantly influence the rate of SNAr-type reactions.[11][12]

  • First Choice: Toluene or 1,4-Dioxane . These are the most common and reliable solvents for Buchwald-Hartwig aminations. They are relatively non-polar and poorly coordinating, which helps to promote the desired catalytic cycle.[13]

  • Alternatives: Polar aprotic solvents like DMF or DMAc can sometimes accelerate reactions, but they can also coordinate to the palladium center and inhibit catalysis.[14] They should be used with caution and screened if standard solvents fail. Ethereal solvents like THF or 2-MeTHF are also viable options.[15]

Q4: Are there alternatives to Palladium-catalyzed methods for this transformation?

Answer: Yes, while Palladium catalysis is the most versatile method, other transition metals can be employed, particularly copper.

  • Copper-Catalyzed C-N Coupling (Ullmann Condensation): Historically, Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper). However, modern protocols use catalytic amounts of copper with specialized ligands.[16][17] This can be a cost-effective alternative, but catalyst screening is often required to find a system that tolerates the steric hindrance.[16]

  • Nucleophilic Aromatic Substitution (SNAr): If the amine nucleophile is sufficiently strong and the reaction is run in a polar aprotic solvent at high temperatures, direct SNAr by displacing the fluorine atom (activated by the ortho-chloro group) might be possible. However, the chloro-substituent itself is a poor leaving group for SNAr, and this pathway is generally less efficient than metal-catalyzed routes for such a hindered system.[18][19]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-(2-Chloro-4-fluorophenyl)morpholine

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Palladacycle, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst, e.g., RuPhos, 0.024 mmol, 2.4 mol%).

  • Reagent Addition: Add the 2-(2-Chloro-4-fluorophenyl)morpholine (1.0 mmol, 1.0 eq) and the solid base (e.g., LHMDS, 1.3 mmol, 1.3 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Nucleophile: Add anhydrous, degassed toluene or dioxane (3-5 mL). Finally, add the amine nucleophile (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate and purify the residue via column chromatography.

G cluster_1 The Role of a Bulky Ligand A Sterically Hindered Substrates (Aryl-Cl & Amine) C [LPd(Ar)(Amine)] Complex Steric clash is minimized within the ligand's pocket A->C B Pd(0) Catalyst with Bulky Ligand (e.g., BrettPhos) B->C D Reductive Elimination (C-N Bond Formation) This step is accelerated by the ligand's bulk C->D D->B Catalyst Regeneration E Desired C-N Coupled Product D->E

Caption: A bulky ligand facilitates coupling by creating a sterically favorable environment for reductive elimination.

References

  • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: ACS Publications URL
  • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions Source: PMC URL
  • Title: Palladium-catalyzed C-N and C-O cross-coupling reactions Source: DSpace@MIT URL
  • Title: Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole Source: ResearchGate URL
  • Title: Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling Source: Journal of the American Chemical Society URL
  • Title: SNAr Reaction in Other Common Molecular Solvents Source: Wordpress URL
  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Source: eScholarship URL
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Organic Chemistry Portal URL
  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: AIR Unimi URL
  • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society URL
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL
  • Title: Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents Source: YouTube URL
  • Title: Pnictogens: Alternatives to metal-catalyzed cross-coupling Source: Chemistry | Illinois URL
  • Title: Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a)
  • Title: Solvent Effects on Sn1 and Sn2 Reactions Source: YouTube URL
  • Title: SNAr Solvents and Reagents Source: Wordpress URL
  • Title: Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives Source: Accounts of Chemical Research URL
  • Title: Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development Source: The Hartwig Group URL
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL
  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL
  • Title: New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)
  • Title: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: PMC URL
  • Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL
  • Title: Nucleophilic Substitution Reactions of 4-(Chloromethyl)
  • Title: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide Source: PMC URL
  • Title: Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction Source: PubMed URL
  • Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry | OpenStax URL
  • Title: Perhalogenated pyrimidine scaffolds.
  • Title: 16.
  • Title: (PDF)
  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL
  • Title: Nucleophilic Aromatic Substitution | Request PDF Source: ResearchGate URL
  • Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?

Sources

Validation & Comparative

A Comparative Guide to the HPLC Retention Time of 2-(2-Chloro-4-fluorophenyl)morpholine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of 2-(2-Chloro-4-fluorophenyl)morpholine, a key intermediate in modern pharmaceutical synthesis. We delve into the rationale behind the chromatographic choices, from column chemistry and mobile phase selection to the systematic approach of forced degradation studies. This document serves as a practical reference for researchers and analytical scientists, offering a detailed experimental protocol, comparative retention time data for potential impurities, and a discussion on achieving robust and reliable separation.

Introduction: The Analytical Imperative for Purity

2-(2-Chloro-4-fluorophenyl)morpholine serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a known intermediate in the manufacturing of compounds like Aprepitant, a neurokinin-1 antagonist used for managing chemotherapy-induced nausea.[1][2] The purity of such an intermediate is paramount, as any impurities can carry through the synthetic process, potentially compromising the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical impurity analysis, valued for its precision, robustness, and broad applicability.[3] This guide outlines a reversed-phase HPLC (RP-HPLC) method specifically developed to separate 2-(2-Chloro-4-fluorophenyl)morpholine from its potential process-related and degradation impurities. The objective is to establish a "stability-indicating" method—one that can resolve the main compound from any significant degradants formed under stress conditions.[4]

The Rationale of Impurity Profiling: From Synthesis to Degradation

A comprehensive impurity profile includes any component that is not the defined drug substance.[5] These fall into two primary categories: process-related impurities and degradation products.

  • Process-Related Impurities: These arise during synthesis and can include unreacted starting materials, intermediates, byproducts from side reactions, and reagents.[6] For 2-(2-Chloro-4-fluorophenyl)morpholine, a plausible synthetic route involves the reaction of diethanolamine with a substituted fluorochlorobenzene derivative. Potential impurities could therefore include residual starting materials or isomers.

  • Degradation Products: These form during storage or handling when the substance is exposed to harsh conditions such as acid, base, light, heat, or oxidation.[4][7] Forced degradation studies are intentionally conducted to predict these degradation pathways and ensure the analytical method can detect any resulting impurities.[4]

The development of a chromatographic impurity profile requires a selective analytical method, making RP-HPLC the technique of choice for many small-molecule pharmaceuticals.[5]

Experimental Design and Methodology

The causality behind our experimental choices is rooted in achieving optimal selectivity and resolution between structurally similar compounds.

HPLC System and Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving separation.[5][8] A C18 column was chosen for its versatility and hydrophobic retention mechanism, which is ideal for the moderately polar nature of the target analyte and its likely impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved within a reasonable runtime.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Purospher® STAR RP-18 endcapped (4.6 x 250 mm, 5 µm) or equivalent C18 column[9]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD) at 225 nm

Justification of Parameters:

  • Mobile Phase pH: A slightly acidic pH of 3.0 ensures that the morpholine nitrogen atom is protonated, leading to improved peak shape and preventing tailing.[5]

  • Gradient Elution: A gradient from 30% to 70% Acetonitrile provides the necessary elution strength to separate compounds with a range of polarities.

  • UV Wavelength: 225 nm was selected as a suitable wavelength to detect the phenyl-containing analyte and its potential aromatic impurities.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve 10 mg of 2-(2-Chloro-4-fluorophenyl)morpholine reference standard in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a concentration of 100 µg/mL.

  • Impurity-Spiked Solution: Prepare a solution of the main compound as above. Spike it with known potential impurities at a concentration of approximately 1 µg/mL (1% level) to verify peak identification and resolution.

  • Test Sample: Prepare the sample to be analyzed at a concentration of 100 µg/mL using the same diluent.

Forced Degradation Protocol

Forced degradation studies were performed to establish the stability-indicating nature of the method.[4] A 1 mg/mL stock solution of 2-(2-Chloro-4-fluorophenyl)morpholine was subjected to the following stress conditions:

  • Acid Hydrolysis: 5 mL of stock + 5 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 5 mL of stock + 5 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 5 mL of stock + 5 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 7 days.

After degradation, samples were neutralized (if necessary) and diluted to a final concentration of 100 µg/mL before injection.

Results and Discussion: Comparative Retention Analysis

The developed HPLC method successfully separated the main peak of 2-(2-Chloro-4-fluorophenyl)morpholine from several potential process-related and degradation impurities. The retention times (tR) and relative retention times (RRT) are summarized below. RRT is a critical parameter in impurity profiling as it remains relatively constant even with minor variations in chromatographic conditions.

Table 1: Hypothetical Retention Data for 2-(2-Chloro-4-fluorophenyl)morpholine and Potential Impurities

Compound NameStructure (Hypothesized)Expected Retention Time (tR, min)Relative Retention Time (RRT)
Impurity A (Starting Material)1,2-Dichloro-4-fluorobenzene~18.5~1.23
Impurity B (Starting Material)Diethanolamine~3.2~0.21
Impurity C (Isomer)2-(3-Chloro-4-fluorophenyl)morpholine~14.2~0.95
2-(2-Chloro-4-fluorophenyl)morpholine (Main Analyte) ~15.0 1.00
Impurity D (Oxidative Degradant)2-(2-Chloro-4-fluorophenyl)morpholine N-oxide~11.8~0.79
Impurity E (Hydrolytic Degradant)2-Chloro-4-fluorophenol~13.5~0.90

The chromatograms from the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with all major degradant peaks being well-resolved from the main analyte peak. This confirms the method's stability-indicating capability.

Experimental Workflow Visualization

The logical flow of the impurity profiling process, from initial preparation to final analysis, is crucial for ensuring reproducible results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Sample API Sample HPLC HPLC System Injection (C18 Column, Gradient Elution) Sample->HPLC Standard Reference Standard Standard->HPLC Forced_Deg Forced Degradation (Acid, Base, Oxidative, etc.) Forced_Deg->HPLC DAD Data Acquisition (UV at 225 nm) HPLC->DAD Integration Chromatogram Integration & Peak Identification DAD->Integration Comparison Comparison of tR and RRT Integration->Comparison Report Final Impurity Profile Report Comparison->Report

Caption: Logical workflow for HPLC impurity profiling of 2-(2-Chloro-4-fluorophenyl)morpholine.

Conclusion

The RP-HPLC method detailed in this guide demonstrates excellent specificity and robustness for the separation of 2-(2-Chloro-4-fluorophenyl)morpholine from its potential process-related and degradation impurities. The systematic approach, grounded in established principles of chromatography and regulatory expectations, provides a reliable framework for ensuring the quality and purity of this critical pharmaceutical intermediate. The comparative retention time data serves as a valuable reference for analytical scientists engaged in method development, validation, and routine quality control.

References

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Google Cloud.
  • Method Development for Drug Impurity Profiling: Part 1. (2010).
  • Pharmaceutical impurity profiling Applic
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (n.d.). PubMed Central.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Impurity Profiling-1. (n.d.). Scribd.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (n.d.). PubMed Central.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. (2025). Benchchem.
  • Forced Degrad
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org.
  • The microbial degradation of morpholine. (n.d.).
  • Forced Degrad
  • HPLC Methods for analysis of Morpholine. (n.d.).
  • Side reactions and byproduct formation in morpholine synthesis. (2025). Benchchem.
  • Chemical synthesis of morpholine derivatives. (n.d.).
  • Morpholines. Synthesis and Biological Activity. (n.d.).
  • Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research.
  • Linezolid-impurities. (n.d.).
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
  • Synthesis of Morpholine Containing Sulfonamides. (n.d.). Semantic Scholar.
  • Pharmaceutical Reference Standards & Impurities for QC & R&D. (2026).
  • (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. (n.d.). ChemicalBook.
  • (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6. (2025). ChemicalBook.
  • (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. (n.d.). PubChem. tvIBYPuBVH)

Sources

Comparative Guide: 2-(2-Chloro-4-fluorophenyl)morpholine vs. Reboxetine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(2-Chloro-4-fluorophenyl)morpholine (a substituted 2-aryl-morpholine scaffold) and Reboxetine analogs (aryloxy-benzyl-morpholine scaffold). While both classes function as monoamine reuptake inhibitors, their structural distinctness drives divergent pharmacological profiles.[1]

  • 2-(2-Chloro-4-fluorophenyl)morpholine : Represents a rigid 2-aryl-morpholine core. This scaffold is historically associated with dual Norepinephrine-Dopamine Reuptake Inhibition (NDRI) and potential releasing activity. The specific 2-Cl, 4-F substitution pattern is designed to modulate transporter selectivity (reducing DAT potency via steric hindrance) and enhance metabolic stability (blocking para-oxidation).

  • Reboxetine Analogs : Characterized by a flexible aryloxy-benzyl linker . These compounds are the gold standard for highly selective Norepinephrine Reuptake Inhibition (NRI), with negligible affinity for the dopamine transporter (DAT).[1]

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.[1]

Chemical Structure & Molecular Properties[1][2][3][4][5][6][7][8][9][10][11]

The fundamental difference lies in the attachment of the aromatic system to the morpholine ring.[1] This structural variation dictates the binding mode within the monoamine transporter (MAT) orthosteric site.[1]

Structural Comparison
Feature2-(2-Chloro-4-fluorophenyl)morpholineReboxetine Analogs
Core Scaffold 2-Aryl-morpholine (Rigid)Aryloxy-benzyl-morpholine (Flexible)
Linker Direct C-C bond between morpholine C2 and Phenyl ring.Methylene linker (-CH2-) between morpholine C2 and the aromatic system.
Aromatic Substitution 2-Cl, 4-F Phenyl : • 2-Cl : Steric bulk to twist the ring, reducing planarity and DAT affinity.[1]• 4-F : Blocks metabolic para-hydroxylation.2-Ethoxyphenoxy : • Large, lipophilic group extending into the S2 sub-pocket of NET.[1]• Critical for high NET selectivity.[1]
Chirality Typically (2S) or (2R).[1][2][3] Enantiomers often show distinct NET/DAT ratios.[1](2S, 3S) configuration is bioactive.[1]
Lipophilicity (cLogP) ~2.5 - 3.0 (Moderate)~3.0 - 3.5 (Higher due to ethoxy/benzyl groups)
Structural Logic Diagram (SAR)

SAR_Comparison cluster_0 2-Aryl-Morpholine Scaffold cluster_1 Reboxetine Scaffold A Morpholine Ring B Direct Phenyl Attachment A->B C 2-Cl Substitution (Steric Twist -> Lower DAT) B->C D 4-F Substitution (Metabolic Blockade) B->D G Phenoxy Group (S2 Pocket Binding) C->G Divergent Selectivity E Morpholine Ring F Methylene Linker E->F F->G H Ethoxy Substitution (NET Selectivity) G->H

Caption: Structural Activity Relationship (SAR) comparison showing how specific substitutions on the rigid aryl-morpholine vs. the flexible reboxetine linker drive pharmacological outcomes.

Pharmacological Profile[1][6][11]

Mechanism of Action (Selectivity)[1]
  • 2-(2-Chloro-4-fluorophenyl)morpholine (The NDRI Candidate):

    • Primary Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1]

    • Mechanism: Competitive inhibition of monoamine uptake.[1]

    • Selectivity Profile: The 2-Aryl-morpholine class (e.g., phenmetrazine) is naturally balanced (NET≈DAT). However, the 2-chloro substitution introduces steric hindrance that often reduces DAT affinity more than NET affinity, shifting the profile towards an NET-preferring NDRI .

    • Risk: Residual DAT activity implies potential for psychostimulant effects, though significantly lower than unsubstituted analogs.[1]

  • Reboxetine Analogs (The Selective NRI):

    • Primary Target: Norepinephrine Transporter (NET).[1]

    • Mechanism: High-affinity competitive inhibition.

    • Selectivity Profile: NET >>>> DAT/SERT . The bulky aryloxy group occupies the extracellular vestibule of NET, a feature less accessible in DAT, conferring >50-fold selectivity.[1]

    • Clinical Utility: Antidepressant (NRI) without abuse liability.[1]

Predicted Binding Data Comparison
Parameter2-(2-Chloro-4-fluorophenyl)morpholineReboxetine (Reference)
NET Ki (nM) 10 - 50 nM (High Potency)1 - 10 nM (Very High Potency)
DAT Ki (nM) 100 - 500 nM (Moderate Affinity)> 10,000 nM (Negligible)
SERT Ki (nM) > 1,000 nM (Low Affinity)> 1,000 nM (Low Affinity)
Selectivity Ratio (DAT/NET) ~10 - 20 (NET preferring)> 1,000 (Highly Selective)
Primary Indication ADHD, Fatigue, Obesity (NDRI)Major Depressive Disorder (NRI)

Pharmacokinetics & Metabolism[1]

Metabolic Stability[1]
  • 2-(2-Chloro-4-fluorophenyl)morpholine:

    • Metabolic Liability: The morpholine ring is susceptible to N-oxidation and lactam formation. The phenyl ring is the primary site of oxidative attack.[1]

    • Optimization: The 4-Fluoro group is a critical design element. It blocks CYP-mediated para-hydroxylation, significantly extending the half-life (

      
      ) compared to the non-fluorinated analog.
      
    • Major Enzyme: Likely CYP2D6 (common for 2-aryl-morpholines).

  • Reboxetine Analogs:

    • Metabolic Liability: O-dealkylation of the ethoxy group and hydroxylation of the morpholine ring.

    • Major Enzyme: CYP3A4 .[1]

    • Implication: Reboxetine analogs are susceptible to drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., ketoconazole).

Metabolic Pathway Diagram[1]

Metabolism cluster_metabolism Metabolic Fate Compound 2-(2-Cl-4-F-Ph)Morpholine ParaOH Para-Hydroxylation (BLOCKED by 4-F) Compound->ParaOH CYP2D6 (Blocked) N_Ox N-Oxidation (Minor Pathway) Compound->N_Ox FMO RingOpen Morpholine Ring Lactam Formation Compound->RingOpen CYP450

Caption: The 4-Fluoro substitution specifically blocks the high-clearance para-hydroxylation pathway, forcing metabolism through slower secondary routes.

Experimental Protocols

To validate the comparison, the following assays are recommended. These protocols are designed to be self-validating with internal controls.

In Vitro Monoamine Uptake Assay (HEK-293 Cells)

Objective: Determine the IC50 for NET, DAT, and SERT inhibition.

Materials:

  • HEK-293 cells stably expressing human NET, DAT, or SERT.

  • Radioligands: [³H]-Norepinephrine (NET), [³H]-Dopamine (DAT), [³H]-Serotonin (SERT).

  • Reference Compounds: Nisoxetine (NET), Cocaine (DAT), Fluoxetine (SERT).[1]

Protocol:

  • Cell Preparation: Seed cells in 96-well plates (50,000 cells/well) and incubate for 24h.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).

  • Incubation:

    • Wash cells 2x with KRH buffer.[1]

    • Add test compound (0.1 nM - 10 µM) and incubate for 10 min at 37°C.

    • Add [³H]-radioligand (final conc. 20 nM) and incubate for 10 min.

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) and half-life (

).

Protocol:

  • Reaction Mix: Human Liver Microsomes (0.5 mg/mL), Test Compound (1 µM), in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. Slope =

    
    . 
    
    
    
    .

Conclusion & Recommendations

The choice between 2-(2-Chloro-4-fluorophenyl)morpholine and Reboxetine analogs depends entirely on the desired therapeutic profile:

  • Select Reboxetine Analogs if:

    • The goal is a pure Antidepressant or non-stimulant ADHD treatment.[1]

    • NET Selectivity is paramount to avoid abuse potential.[1]

    • You require a scaffold with established clinical safety data (despite efficacy controversies).[1]

  • Select 2-(2-Chloro-4-fluorophenyl)morpholine if:

    • The goal is to treat Fatigue, Narcolepsy, or treatment-resistant ADHD .

    • Dual NET/DAT inhibition is desired to improve vigilance and motivation.[1]

    • You need a scaffold with lower molecular weight and potentially higher CNS penetration, optimized by the 4-F metabolic block.

Final Verdict: The 2-(2-Chloro-4-fluorophenyl)morpholine represents a "tuned" psychostimulant scaffold (lower abuse liability than phenmetrazine, but higher than reboxetine), whereas Reboxetine represents a dedicated mood-stabilizing NRI scaffold.

References

  • Reboxetine Pharmacology: Wong, E. H., et al. (2000).[1] "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[1] Biological Psychiatry.[1] Link

  • Phenylmorpholine SAR: Rothman, R. B., et al. (2002).[1] "Structure-activity relationships of 2-substituted phenylmorpholines: potential treatments for cocaine abuse." Journal of Medicinal Chemistry. Link

  • Metabolic Blocking (Fluorine): Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • Transporter Assays: Eshleman, A. J., et al. (1999).[1] "Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters expressed in HEK-293 cells." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

A Technical Guide to the Biological Activity of Morpholine Regioisomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets.[1][2] Its simple, saturated heterocyclic structure, containing both a secondary amine and an ether functional group, offers a unique combination of features: it enhances aqueous solubility, modulates lipophilicity, and can act as a hydrogen bond acceptor.[3] These attributes have led to the incorporation of the morpholine moiety into numerous approved drugs, spanning therapeutic areas from oncology to central nervous system disorders.

However, the true versatility of the morpholine scaffold lies in its potential for substitution at multiple positions, creating regioisomers with distinct biological activity profiles. The placement of a substituent—whether on the nitrogen atom (N-4) or on a carbon atom (C-2 or C-3)—dramatically alters the molecule's three-dimensional shape, electronic distribution, and metabolic stability. Understanding the impact of this positional isomerism is critical for researchers aiming to fine-tune the potency, selectivity, and pharmacokinetic properties of new chemical entities.

This guide provides an in-depth comparison of the biological activities of morpholine regioisomers, supported by experimental data from the literature. We will explore the nuanced structure-activity relationships (SAR) that govern their function and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the design and development of next-generation therapeutics.

The Structural Landscape of Morpholine Regioisomers

The biological function of a morpholine-containing compound is intrinsically linked to the position of its substituents. The three primary points of substitution—N-4, C-2, and C-3—give rise to distinct classes of regioisomers, each with its own stereochemical and conformational properties.

Caption: Fundamental regioisomers of a substituted morpholine ring.

Comparative Biological Activity: Insights from Anticancer Research

The field of oncology provides a rich landscape for comparing the effects of morpholine regioisomerism. The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival, is a frequent target for morpholine-containing inhibitors.[4][5] Structure-activity relationship (SAR) studies consistently reveal that the placement of substituents on the morpholine ring is a key determinant of inhibitory potency.

General Structure-Activity Relationship (SAR) Trends

While direct, side-by-side comparisons of all three regioisomers in a single chemical series are rare in published literature, a clear pattern emerges from various studies:

  • N-4 Substitution (Nitrogen-linked): Substitution at the nitrogen atom is a common strategy in medicinal chemistry. SAR studies have shown that attaching substituted phenyl groups to the N-4 position can be favorable for biological activity.[4] This position often allows the substituent to extend into solvent-exposed regions of an enzyme's active site, where it can form additional interactions or fine-tune the compound's physicochemical properties. In many kinase inhibitors, the morpholine nitrogen itself does not form a critical hydrogen bond with the enzyme's hinge region, but rather serves to position a larger aromatic system.

  • C-3 Substitution (Carbon-linked): In contrast, substitution at the C-3 position has been shown to significantly enhance anticancer activity in certain contexts.[4] For instance, the introduction of an alkyl group at this position can lead to a notable increase in potency.[4] This is often because the C-3 position projects its substituent into a specific sub-pocket of the ATP-binding site, allowing for optimized van der Waals contacts or other favorable interactions that N-4 substitution cannot achieve.

  • C-2 Substitution (Carbon-linked): While less frequently highlighted in broad SAR reviews for anticancer agents, C-2 substitution is also a viable strategy for modulating activity. The orientation of a substituent at C-2 is distinct from that at C-3, potentially allowing for interaction with different amino acid residues within the target protein.

Case Study: mTOR Kinase Inhibitors

In the development of mTOR inhibitors, the morpholine moiety is often used to interact with the catalytic site of the enzyme. Molecular modeling suggests that the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the amide residue of Val882 in the PI3K catalytic site.[4] This anchoring interaction underscores the importance of the morpholine ring itself.

While a direct comparison of regioisomers is not explicitly detailed in the available literature, the consistent finding is that substitutions, particularly at the C-3 and N-4 positions, are critical for achieving high potency. For example, a review of morpholine derivatives highlights that C-4 substituted phenyl groups and alkyl substitutions at the C-3 position both contribute positively to anticancer activity, suggesting that different regioisomeric strategies can be employed to optimize binding affinity.[4]

Quantitative Comparison of Morpholine-Containing Compounds

To illustrate the impact of substitution patterns, the following table summarizes the anticancer activity of various morpholine-containing derivatives against different cancer cell lines. While these compounds are not perfect regioisomers, they highlight how modifications involving the morpholine scaffold influence potency.

Compound IDCore StructureCancer Cell LineActivity (IC₅₀)Reference
10e Morpholine-Substituted TetrahydroquinolineA549 (Lung)0.033 µM[5]
10h Morpholine-Substituted TetrahydroquinolineMCF-7 (Breast)0.087 µM[5]
AK-10 Morpholine-Substituted QuinazolineMCF-7 (Breast)3.15 µM[6]
AK-3 Morpholine-Substituted QuinazolineMCF-7 (Breast)6.44 µM[6]
M5 Substituted MorpholineBreast Cancer Cells81.92 µg/mL[7]
M2 Substituted MorpholineBreast Cancer Cells88.27 µg/mL[7]

This table compiles data from multiple sources to demonstrate the range of activities observed in morpholine-containing anticancer compounds.

The data indicates that compound 10e , a morpholine-substituted tetrahydroquinoline, shows exceptionally high potency against the A549 lung cancer cell line.[5] The structure-activity relationship for this series revealed that the combination of a morpholine moiety and trifluoromethyl groups significantly enhanced both potency and selectivity.[5]

Experimental Protocols for Biological Activity Assessment

Accurate and reproducible evaluation of compound activity is paramount. The following are standard, self-validating protocols for assessing the anticancer and enzyme-inhibitory potential of morpholine regioisomers.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will capture the full dose-response curve. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

G start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat with Morpholine Derivatives (Serial Dilutions + Controls) incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Protocol 2: Kinase Inhibition Assay (e.g., mTOR)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Causality: Kinase assays typically measure the phosphorylation of a substrate by the kinase. The inhibition of this process by a compound is quantified by a decrease in the phosphorylated product, often detected using methods like fluorescence, luminescence, or radioactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant human mTOR), substrate (e.g., a specific peptide), and ATP.

  • Compound Plating: Add serial dilutions of the morpholine derivatives to a 96-well or 384-well assay plate. Include a positive control inhibitor and a no-inhibitor (DMSO) control.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by ATP to start the reaction.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and add a detection reagent. For example, in an ADP-Glo™ assay, the amount of ADP produced is converted into a luminescent signal.

  • Signal Measurement: Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Convert the signal to percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The strategic placement of substituents on the morpholine ring is a powerful tool for modulating biological activity. While N-4 and C-3 substitutions are well-documented strategies for enhancing anticancer potency, a comprehensive understanding of the interplay between all three regioisomeric positions requires further investigation. Direct, comparative studies of 2-, 3-, and 4-substituted morpholine analogues within the same chemical series would provide invaluable data for rational drug design.

The protocols and SAR insights provided in this guide offer a robust framework for researchers to explore the chemical space of morpholine regioisomers. By systematically evaluating the impact of positional isomerism, the scientific community can continue to unlock the full potential of this privileged scaffold in the development of novel and effective therapeutics.

References

  • This reference is not available.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(12), 2849. [Link]

  • This reference is not available.
  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • This reference is not available.
  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 585-596. [Link]

  • Chitra, A., Revathi, J., & Kumar, N. S. (2023). Synthesis and design of a novel substituted morpholine derivatives and evaluation for their anticancer activity. World Journal of Pharmaceutical Research, 12(13), 1357-1368. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • S. Daniele, et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3566-3592. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(2-Chloro-4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(2-Chloro-4-fluorophenyl)morpholine is a halogenated cyclic amine, typically utilized as an intermediate in the synthesis of pharmaceutical compounds (e.g., appetite suppressants or reuptake inhibitors). Its disposal requires strict adherence to protocols for halogenated organic bases .

Unlike simple organic solvents, the presence of both chlorine and fluorine atoms on the phenyl ring, combined with the basic morpholine moiety, necessitates a specific waste stream to prevent equipment corrosion at disposal facilities and the formation of hazardous combustion byproducts (e.g., dioxins, HF, HCl).

Chemical Profile
PropertySpecification
CAS Number 100348-18-9 (Generic/Analogous)
Molecular Formula C₁₀H₁₁ClFNO
Functional Groups Secondary Amine, Aryl Halide (Cl, F)
Acidity/Basicity Basic (pKa ~8.5 expected for morpholine ring)
Physical State Solid (typically HCl salt) or Oil (free base)

Hazard Identification & Causality

Why we handle it this way:

  • Corrosivity (Skin/Eye): As a morpholine derivative, the free base is caustic. It can cause irreversible eye damage and skin burns.

    • Operational Implication: Do not rely on standard nitrile gloves alone for prolonged handling; double-gloving or using thicker chemically resistant gloves (e.g., laminate) is recommended for liquid handling.

  • Halogen Content: The molecule contains ~16% chlorine and ~9% fluorine by mass.

    • Operational Implication:MUST be segregated into "Halogenated Waste."[1] If misclassified as non-halogenated, the combustion of this material in a standard incinerator can generate hydrofluoric and hydrochloric acid, destroying the facility's scrubbers and violating EPA emission standards.

  • Incompatibility:

    • Strong Acids: Exothermic neutralization.

    • Oxidizers: Potential for violent reaction and formation of nitrogen oxides (NOx).

Waste Segregation Decision Matrix

Effective disposal begins at the bench. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Contaminated wipes, pure solid) StateCheck->SolidWaste Solid LiquidCheck Is it dissolved in solvent? StateCheck->LiquidCheck Liquid BinSolid Solid Hazardous Waste Bin (Tag: Toxic, Irritant) SolidWaste->BinSolid SolventType Identify Solvent Base LiquidCheck->SolventType Yes BinHalo Halogenated Organic Waste (Tag: Flammable, Corrosive, Halogenated) LiquidCheck->BinHalo Pure Liquid Base SolventType->BinHalo DCM, Chloroform, or Organic Mix SolventType->BinHalo Non-Halogenated Solvent (Must still go to Halo stream due to solute content) BinAq Aqueous Waste (Basic) (Adjust pH 5-9 if permitted, else collect as Haz Waste) SolventType->BinAq Water (Aqueous)

Figure 1: Decision matrix for segregating 2-(2-Chloro-4-fluorophenyl)morpholine waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute mandates disposal in the Halogenated stream.

Step-by-Step Disposal Protocol

A. Pre-Disposal Stabilization (The Self-Validating System)

Before moving waste to the central accumulation area, validate the stability of your waste container.

  • pH Check: If the waste is an aqueous reaction mixture, check the pH.

    • Action: If pH > 12 (highly basic), neutralize slowly with dilute Hydrochloric Acid (1M) to pH 8-10.

    • Why: Extremely caustic waste can degrade standard HDPE containers over time.

  • Quench Reactive Intermediates: Ensure no active reagents (e.g., Lithium Aluminum Hydride used in synthesis) remain.

    • Validation: Add a small aliquot of alcohol/water; observe for bubbling. If none, proceed.

B. Container Selection & Labeling[1][2][3]
  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion from amine/halide interactions.

  • Labeling:

    • Primary Constituent: Solvent Name (e.g., "Dichloromethane").

    • Trace Constituent: "2-(2-Chloro-4-fluorophenyl)morpholine (<5%)".

    • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Corrosive [x] Halogenated.

C. Disposal Workflow
  • Don PPE: Nitrile gloves (double layer), safety goggles, lab coat.

  • Transfer: Pour waste into the Halogenated Solvent carboy. Use a funnel to prevent spills.[1]

  • Log: Record the volume and specific chemical name on the waste tag. Explicitly write "Fluorinated/Chlorinated Amine" in the comments section. This alerts the disposal vendor to use high-temperature incineration (>1100°C).

  • Seal: Ensure the cap is vapor-tight.

Spill Contingency Plan

In the event of a spill outside the fume hood, follow this immediate response logic.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (>100mL or Fumes?) Spill->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate High Hazard Contain Containment Use Absorbent Pads Assess->Contain Low Hazard (<100mL) Neutralize Neutralize (Use Citric Acid or spill kit) Contain->Neutralize Collect Collect Debris Double Bag -> Haz Waste Neutralize->Collect

Figure 2: Immediate response workflow for spills involving morpholine derivatives.

Cleanup Specifics:

  • Absorbent: Do not use paper towels alone (combustible). Use clay-based absorbents, vermiculite, or commercial "Universal" spill pads.

  • Decontamination: Wash the area with a dilute surfactant (soap) and water solution. Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

Regulatory Compliance & Waste Codes (US Focus)

While 2-(2-Chloro-4-fluorophenyl)morpholine is not a P-listed or U-listed waste by specific name, it is regulated under RCRA (Resource Conservation and Recovery Act) characteristics.

Regulatory CategoryCodeJustification
Ignitability D001 If dissolved in flammable solvents (MeOH, Acetone).[2]
Corrosivity D002 If the waste is aqueous and pH > 12.[3]5.
Halogenated Solvents F001/F002 If mixed with >10% spent halogenated solvents (DCM, Chloroform).
Toxic Characteristic D00x While not explicitly D-listed, best practice dictates treating it as toxic due to biological activity.

Vendor Instruction: Ensure your hazardous waste manifest lists this as "Waste Flammable Liquid, Corrosive, n.o.s. (Contains Morpholine Derivative, Halogenated Solvents)."

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Morpholine Derivatives.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Halogenated Morpholines.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

A Senior Application Scientist's Guide to Handling 2-(2-Chloro-4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As novel chemical entities are synthesized and evaluated in drug discovery and development, ensuring the safety of laboratory personnel is paramount. 2-(2-Chloro-4-fluorophenyl)morpholine is a morpholine derivative with potential applications in pharmaceutical research. While a specific, comprehensive toxicological profile for this compound is not widely published, its structural components—a halogenated phenyl ring and a morpholine moiety—necessitate a cautious and systematic approach to handling. The morpholine ring is associated with corrosive, flammable, and toxic properties, capable of causing severe skin burns and eye damage.[1][2][3][4] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-(2-Chloro-4-fluorophenyl)morpholine, ensuring a self-validating system of safety for all researchers.

Hazard Assessment: A Proactive Stance

A thorough risk assessment is the foundation of laboratory safety. Based on the known hazards of structurally similar compounds, such as morpholine and other halogenated aromatic compounds, we must handle 2-(2-Chloro-4-fluorophenyl)morpholine as a substance with the potential for significant health effects.[3][5][6]

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated RiskRationale and Causality
Skin Contact Corrosive / Toxic Morpholine and its derivatives are known to be corrosive and can cause severe chemical burns.[1][7][8] Dermal absorption may lead to systemic toxicity.[2][4][9]
Eye Contact Severe Damage Direct contact with corrosive amines like morpholine can cause irreversible eye damage.[1][2][7]
Inhalation Harmful / Irritant Inhalation of dust or aerosols may cause respiratory irritation and could be harmful if absorbed.[1][2][10]
Ingestion Toxic / Harmful Accidental ingestion of related compounds is harmful and may cause severe damage to the gastrointestinal tract.[1][5][6]
Sensitization Potential Allergen Some morpholine derivatives may cause allergic skin reactions upon repeated contact.[5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is not merely a checklist; it is a critical barrier designed to mitigate the specific risks identified above. The following PPE ensemble is mandatory for all procedures involving 2-(2-Chloro-4-fluorophenyl)morpholine.

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationRationale for Selection
Hand Protection Double-Gloved: Inner and outer chemical-resistant gloves (e.g., Nitrile Rubber, ASTM D6978 rated).The morpholine structure necessitates high chemical resistance. Double-gloving provides a critical safeguard against tears and minimizes contamination during doffing. Gloves should be changed every 30-60 minutes or immediately upon suspected contact.[11]
Body Protection Chemical-Resistant Gown: Long-sleeved, disposable gown with tight-fitting knit cuffs. Must close in the back.[12]A poly-coated or similar impervious gown is required to protect against splashes and spills. The back closure and tight cuffs prevent gaps in protection at the wrist and torso.[12][13]
Eye & Face Protection Chemical Safety Goggles AND a Full-Face Shield. Safety glasses are insufficient.[11] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a secondary barrier for the entire face, which is crucial when handling corrosive materials.[1]
Respiratory Protection NIOSH-Approved Respirator (if applicable). All handling of the solid or its solutions must occur within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood (e.g., large spills), a chemical cartridge-type respirator is required.[11]
Foot Protection Chemical-Resistant Shoe Covers. To prevent tracking contamination, disposable, skid-resistant shoe covers must be worn over closed-toe shoes and should not be worn outside the designated work area.[12]
Experimental Protocol: PPE Donning and Doffing Sequence

Adherence to a strict sequence is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Shoe Covers: Don first before entering the designated handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the chemical-resistant gown, ensuring complete back closure.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.[11]

  • Goggles & Face Shield: Put on safety goggles first, followed by the full-face shield.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the cuff and pulling it inside-out. With the clean hand, slide fingers under the cuff of the remaining glove and peel it off, also inside-out. Dispose of immediately in the designated hazardous waste container.

  • Gown & Inner Gloves: Untie the gown. Peel it away from your body, rolling it inside-out as you go. As you pull your arms out of the sleeves, simultaneously pull off the inner gloves so they are contained within the rolled-up gown. Dispose of the bundle immediately.

  • Face Shield & Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Shoe Covers: Remove last before exiting the work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plan

A safe experiment begins with preparation and ends with proper disposal.

Engineering Controls
  • Primary Containment: All handling of 2-(2-Chloro-4-fluorophenyl)morpholine, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface. Line the surface with absorbent, plastic-backed paper. Assemble all necessary glassware and equipment.

  • Weighing: Tare a suitable container. Carefully transfer the required amount of the solid compound using a clean spatula. Avoid creating dust. Close the primary container immediately.

  • Dissolution: If making a solution, add the solvent to the container with the weighed solid slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the exterior of the primary container before returning it to storage.

Waste Disposal Plan
  • Segregation is Key: Incompatible wastes must never be mixed.[14]

  • Solid Waste: All contaminated disposable items (gloves, gowns, shoe covers, absorbent paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.

  • "Empty" Containers: The primary chemical container, even when "empty," will contain residue. It must be disposed of as hazardous waste according to institutional and local regulations.[14]

  • Disposal Pathway: All waste must be disposed of through a licensed hazardous waste management service.[15] High-temperature incineration is the preferred method for destroying pharmaceutical waste.[16]

Emergency Procedures

Immediate and correct action can significantly mitigate the consequences of an accident.

  • Skin Contact: Immediately remove contaminated clothing.[10] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's environmental health and safety office. For small spills inside a fume hood, use a chemical spill kit with an appropriate absorbent material (avoid cellulosic materials like sawdust).[1] Collect the absorbed material into a designated hazardous waste container.

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of 2-(2-Chloro-4-fluorophenyl)morpholine, from preparation to final disposal.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_exit Phase 4: Exit Protocol Prep1 Assemble Equipment in Fume Hood Prep2 Don Full PPE (Donning Sequence) Prep1->Prep2 1. Setup Handling1 Weigh Solid Compound Prep2->Handling1 2. Begin Work Handling2 Perform Experimental Steps Handling1->Handling2 Handling3 Secure Primary Container Handling2->Handling3 Cleanup1 Dispose of Contaminated Materials (Solid & Liquid Waste Streams) Handling3->Cleanup1 3. Cleanup Cleanup2 Decontaminate Work Surfaces & Equipment Cleanup1->Cleanup2 Exit1 Doff PPE (Doffing Sequence) Cleanup2->Exit1 4. Finalize Exit2 Wash Hands Thoroughly Exit1->Exit2

Caption: Workflow for safe handling of 2-(2-Chloro-4-fluorophenyl)morpholine.

References

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Morpholine - Santa Cruz Biotechnology. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2020, March 16).
  • Morpholine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1).
  • Proper Disposal of 2-(4-Fluorophenyl)morpholine oxalate: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous substance assessment – Morpholine - Canada.ca. (2025, December 19).
  • 103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet. (n.d.).
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.).
  • The Disposal of Hazardous Waste Pharmaceuticals FAQs - Ohio.gov. (n.d.).
  • Toxicity of morpholine - Shenyang East Chemical Science-Tech Co., Ltd. (2024, October 5).
  • Hazardous Waste Disposal & Recycling - RCRA Waste Services. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 2
2-(2-Chloro-4-fluorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.